MMI-0100
描述
inhibits MAPKAP kinase 2
属性
CAS 编号 |
1039342-24-9 |
|---|---|
分子式 |
C98H171N37O26 |
分子量 |
2283.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C98H171N37O26/c1-45(2)41-68(84(150)115-44-72(139)135-73(47(5)6)93(159)124-50(9)76(142)125-57(16)94(160)161)134-91(157)67(33-35-71(102)138)132-90(156)65(27-22-40-114-98(109)110)130-81(147)55(14)123-92(158)69(42-46(3)4)133-82(148)56(15)121-85(151)61(23-17-18-36-99)126-79(145)53(12)120-87(153)63(25-20-38-112-96(105)106)128-80(146)54(13)122-88(154)66(32-34-70(101)137)131-89(155)64(26-21-39-113-97(107)108)129-77(143)51(10)117-74(140)48(7)116-75(141)49(8)119-86(152)62(24-19-37-111-95(103)104)127-78(144)52(11)118-83(149)60(100)43-58-28-30-59(136)31-29-58/h28-31,45-57,60-69,73,136H,17-27,32-44,99-100H2,1-16H3,(H2,101,137)(H2,102,138)(H,115,150)(H,116,141)(H,117,140)(H,118,149)(H,119,152)(H,120,153)(H,121,151)(H,122,154)(H,123,158)(H,124,159)(H,125,142)(H,126,145)(H,127,144)(H,128,146)(H,129,143)(H,130,147)(H,131,155)(H,132,156)(H,133,148)(H,134,157)(H,135,139)(H,160,161)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)(H4,109,110,114)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-/m0/s1 |
InChI 键 |
NXUWTKIOMJSLSV-DEEZXRHXSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
产品来源 |
United States |
Foundational & Exploratory
MMI-0100: A Targeted Approach to Mitigating Cardiac Fibrosis
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a common pathological feature of most forms of heart disease, leading to increased stiffness, impaired cardiac function, and eventual heart failure. MMI-0100, a cell-permeant peptide inhibitor, has emerged as a promising therapeutic agent that directly targets a key signaling node in the fibrotic cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cardiac fibrosis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.
Core Mechanism of Action: Inhibition of MAPKAP Kinase 2 (MK2)
This compound is a rationally designed inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream effector in the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammatory stimuli, and its sustained activation is strongly associated with the pathogenesis of cardiac fibrosis and remodeling.[3][4]
Unlike direct inhibitors of p38 MAPK, which have faced challenges in clinical trials due to off-target effects, this compound offers a more targeted approach by inhibiting MK2. This specificity is crucial as MK2 mediates many of the pro-fibrotic and pro-inflammatory effects of p38 MAPK.
The mechanism of this compound involves a dual effect on two major cell types in the heart:
-
Inhibition of Cardiomyocyte Apoptosis: In the context of cardiac injury, such as a myocardial infarction, this compound protects cardiomyocytes from programmed cell death (apoptosis) by inhibiting MK2-mediated apoptotic signaling. This preservation of heart muscle is a critical first step in preventing adverse remodeling.
-
Induction of Cardiac Fibroblast Apoptosis and Inhibition of Myofibroblast Differentiation: this compound promotes the apoptosis of cardiac fibroblasts, the primary cell type responsible for producing collagen and other extracellular matrix components. Furthermore, it inhibits the differentiation of fibroblasts into pro-fibrotic myofibroblasts, a key step in the fibrotic process. This is achieved, in part, by interfering with the transforming growth factor-beta (TGF-β) signaling pathway, a potent inducer of myofibroblast differentiation.
By simultaneously protecting cardiomyocytes and targeting the fibroblast population, this compound effectively uncouples the injury response from the subsequent fibrotic cascade.
Signaling Pathways Modulated by this compound
The anti-fibrotic effects of this compound are rooted in its modulation of key signaling pathways that govern cellular stress, inflammation, and fibrosis.
The p38 MAPK/MK2 Signaling Cascade
Cardiac stress, such as ischemia or pressure overload, activates the p38 MAPK pathway. Activated p38 then phosphorylates and activates MK2. This compound directly inhibits this activation of MK2, thereby blocking the downstream signaling events that contribute to fibrosis.
Crosstalk with the TGF-β Signaling Pathway
The TGF-β pathway is a master regulator of fibrosis. TGF-β signaling leads to the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive collagen production. The p38 MAPK/MK2 pathway is a critical non-canonical downstream effector of TGF-β signaling in this process. By inhibiting MK2, this compound effectively blunts the pro-fibrotic effects of TGF-β.
Quantitative Data Summary
The efficacy of this compound in reducing cardiac fibrosis and improving cardiac function has been demonstrated in several preclinical models.
In Vivo Efficacy of this compound
| Model | Treatment Protocol | Key Findings | Reference |
| Acute Myocardial Infarction (AMI) in Mice (LAD Ligation) | 50 µg/kg/day this compound intraperitoneally for 14 days, starting 30 minutes post-ligation. | ~50% reduction in cardiac fibrosis at 2 weeks. Significant improvement in cardiac function (ejection fraction and fractional shortening). Decreased left ventricular dilation. | |
| Chronic Fibrosis Model in Mice (cMyBP-C40k Transgenic) | 50 µg/kg/day this compound intraperitoneally for 30 weeks. | Reduced cardiac fibrosis. Decreased cardiac hypertrophy. Prolonged survival. | |
| Vein Graft Model in Mice | Local application of this compound. | 72% reduction in intimal thickness in vein grafts. |
In Vitro Effects of this compound
| Cell Type | Experimental Condition | Key Findings | Reference |
| Cardiomyocytes (H9C2 and HL-1 cells) | Hypoxia | Reduced caspase 3/7 activity (decreased apoptosis). | |
| Primary Rat Cardiac Fibroblasts | Enhanced caspase 3/7 activity (increased apoptosis). | ||
| Normal Human Fetal Fibroblasts | TGF-β stimulation | Reduced myofibroblast differentiation and extracellular matrix deposition (α-SMA, fibronectin, collagen Type 1). | |
| Human Saphenous Vein Rings | Phenylephrine contraction | Increased relaxation in response to sodium nitroprusside. |
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the mechanism of action of this compound.
In Vivo Models
-
Acute Myocardial Infarction (AMI) Model:
-
Animal: Adult male C57BL/6 mice.
-
Procedure: Permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Treatment: this compound (50 µg/kg/day) or vehicle (PBS) was administered via intraperitoneal injection or nebulized inhalation, starting 30 minutes after LAD ligation and continued daily for 14 days.
-
Analysis: Cardiac function was assessed by echocardiography. Hearts were harvested for histological analysis (Masson's trichrome staining) to quantify fibrosis and immunohistochemistry for markers of apoptosis.
-
-
Chronic Cardiac Fibrosis Model:
-
Animal: Inducible transgenic mice expressing a 40-kDa fragment of cardiac myosin-binding protein C (cMyBP-C40k), which leads to chronic cardiac fibrosis and hypertrophy.
-
Procedure: Transgene expression was induced, and mice were aged.
-
Treatment: this compound (50 µg/kg/day) or vehicle (PBS) was administered daily via intraperitoneal injection for 30 weeks.
-
Analysis: Survival was monitored. Cardiac structure and function were assessed by echocardiography. Hearts were collected for histological analysis of fibrosis (Masson's trichrome and Picrosirius red staining) and molecular analysis of fibrotic markers (e.g., α-SMA, periostin).
-
In Vitro Assays
-
Cardiomyocyte and Fibroblast Apoptosis Assays:
-
Cell Lines: H9C2 and HL-1 cardiomyocytes; primary rat cardiac fibroblasts.
-
Procedure: Cells were subjected to hypoxia to induce apoptosis. This compound (at varying concentrations) was added to the culture medium.
-
Analysis: Caspase 3/7 activity was measured using a luminogenic substrate to quantify apoptosis.
-
-
Myofibroblast Differentiation Assay:
-
Cell Lines: Normal human fetal fibroblasts.
-
Procedure: Cells were stimulated with TGF-β1 to induce differentiation into myofibroblasts in the presence or absence of this compound.
-
Analysis: Expression of myofibroblast markers, such as α-SMA, fibronectin, and collagen type 1, was assessed by Western blotting and immunofluorescence.
-
-
Fibroblast Migration Assay:
-
Procedure: A scratch wound was created in a confluent monolayer of cardiac fibroblasts. Cell migration to close the wound was monitored over time in the presence of TGF-β1 with or without this compound.
-
Analysis: The rate of wound closure was quantified to assess cell migration.
-
Conclusion and Future Directions
This compound represents a targeted and promising therapeutic strategy for cardiac fibrosis. Its unique mechanism of action, centered on the inhibition of MK2, allows for the dual benefit of protecting cardiomyocytes from apoptosis while simultaneously reducing the pro-fibrotic activity of cardiac fibroblasts. The preclinical data robustly support its efficacy in both acute and chronic models of cardiac fibrosis.
Future research should focus on further elucidating the downstream targets of the MK2 pathway in cardiac cells and exploring the potential of this compound in combination with other heart failure therapies. As this compound has been investigated in clinical trials for other fibrotic diseases, its translation to the treatment of cardiac fibrosis in humans holds significant promise for addressing a major unmet need in cardiovascular medicine.
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to MMI-0100: Targeting the p38 MAPK/MK2 Signaling Pathway for Anti-inflammatory and Anti-fibrotic Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MMI-0100 is a novel, cell-permeant peptide inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2), a critical downstream substrate of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK cascade is a central regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in the pathogenesis of numerous inflammatory and fibrotic diseases. By selectively targeting MK2, this compound offers a promising therapeutic strategy to modulate the detrimental effects of p38 MAPK activation, such as inflammation and fibrosis, while potentially avoiding the toxicities associated with direct p38 MAPK inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.
The p38 MAPK/MK2 Signaling Pathway
The p38 MAPK signaling pathway is a tiered kinase cascade initiated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and cellular stressors. This leads to the activation of a MAP Kinase Kinase Kinase (MAP3K), which in turn phosphorylates and activates a MAP Kinase Kinase (MAP2K), typically MKK3 or MKK6. These MAP2Ks then dually phosphorylate and activate p38 MAPK on threonine and tyrosine residues.
Activated p38 MAPK translocates to the nucleus and cytoplasm, where it phosphorylates a host of downstream targets, including transcription factors and other kinases. One of the most prominent and critical substrates of p38 MAPK is MK2. The phosphorylation of MK2 by p38 MAPK is a key event that unleashes the pro-inflammatory and pro-fibrotic activities associated with this pathway. Activated MK2, in turn, phosphorylates various downstream effectors that regulate the synthesis of pro-inflammatory cytokines, cell migration, and apoptosis.
This compound: Mechanism of Action
This compound is a 22-amino acid cell-permeant peptide designed to specifically inhibit the activity of MK2. Unlike small molecule inhibitors that often target the ATP-binding pocket of kinases and can suffer from off-target effects, this compound's peptide nature allows for a more targeted interaction with MK2. By inhibiting MK2, this compound effectively decouples p38 MAPK activation from its downstream pro-inflammatory and pro-fibrotic consequences. This targeted approach is hypothesized to provide a better safety profile compared to broad-spectrum p38 MAPK inhibitors.
Preclinical Efficacy of this compound
This compound has demonstrated significant efficacy in a range of preclinical models of inflammatory and fibrotic diseases.
Anti-Fibrotic Activity
Fibrosis, the excessive deposition of extracellular matrix (ECM), is a hallmark of many chronic diseases. This compound has shown potent anti-fibrotic effects in various animal models.
| Model | Key Findings | Reference |
| Myocardial Infarction (Mouse) | Given 30 minutes after coronary artery ligation, this compound reduced fibrosis by approximately 50% after 2 weeks. | [1][2] |
| Vein Graft Intimal Hyperplasia (Mouse) | A single ex vivo treatment of vein grafts with this compound reduced intimal thickness by 72% in a murine aortic bypass model. | [3][4] |
| Pulmonary Fibrosis (Mouse) | In the bleomycin-induced pulmonary fibrosis model, this compound demonstrated a therapeutic benefit by reducing collagen deposition even when administered after the onset of fibrosis. | [5] |
| Chronic Cardiac Fibrosis (Mouse) | In a transgenic mouse model of chronic cardiac fibrosis, long-term this compound treatment reduced cardiac fibrosis, decreased cardiac hypertrophy, and prolonged survival. |
Anti-Inflammatory Activity
This compound has been shown to suppress the production of key pro-inflammatory cytokines and reduce inflammatory cell infiltration in various models.
| Model | Key Findings | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mouse) | This compound (1 mg/kg, i.p.) significantly inhibited the DSS-induced increase in mRNA levels of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β in the colon. | |
| In Vitro Human Endothelial and Smooth Muscle Cells | This compound suppressed IL-6 expression to control levels in cultured human vascular cells. | |
| Acute Respiratory Distress Syndrome (ARDS) (Mouse) | This compound ameliorated lung inflammation by reducing the endothelial expression of ICAM-1. |
Clinical Development
This compound has entered clinical development, with Phase 1 trials initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. A Phase 1a study in healthy smokers was also designed to investigate the effect of inhaled this compound on airway inflammation following a lipopolysaccharide (LPS) challenge. The results of these trials will be critical in determining the future clinical development path for this compound in various inflammatory and fibrotic diseases.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments frequently cited in the preclinical evaluation of this compound.
Western Blot Analysis of Phosphorylated MK2 (p-MK2)
This protocol is for the detection of phosphorylated MK2 in cell lysates, a direct indicator of this compound's target engagement.
Materials:
-
Cells of interest (e.g., H9C2 cardiomyocytes, primary cardiac fibroblasts)
-
This compound
-
Stimulus (e.g., hypoxia, LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-MK2 (Thr334)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with this compound (e.g., 20 µM, 100 µM) or vehicle control for a specified time before or during stimulation (e.g., 1% hypoxia for 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MK2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total MK2).
Immunofluorescence Staining for Fibrosis Markers
This protocol allows for the visualization and semi-quantitative analysis of fibrosis markers, such as alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
Materials:
-
Tissue sections (paraffin-embedded or frozen) or cultured cells on coverslips
-
This compound (for in vivo or in vitro treatment)
-
Antigen retrieval buffer (for paraffin sections)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-α-SMA
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Tissue Sections: Deparaffinize and rehydrate paraffin-embedded sections. Perform antigen retrieval if necessary. For frozen sections, fix with cold acetone or methanol.
-
Cultured Cells: Fix cells grown on coverslips with 4% paraformaldehyde.
-
-
Permeabilization: Permeabilize the samples with permeabilization buffer for 10-15 minutes.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
-
Analysis: Analyze the intensity and distribution of the α-SMA signal.
Quantitative PCR (qPCR) for Inflammatory Cytokine mRNA
This protocol quantifies the mRNA expression levels of pro-inflammatory cytokines to assess the anti-inflammatory effects of this compound.
Materials:
-
Tissue samples or cultured cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from tissue or cell samples using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.
-
qPCR Amplification: Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound represents a targeted therapeutic approach for a wide range of inflammatory and fibrotic diseases. By specifically inhibiting MK2, a key downstream effector of the p38 MAPK pathway, this compound has demonstrated significant anti-inflammatory and anti-fibrotic efficacy in multiple preclinical models. The ongoing clinical development of this compound will provide crucial insights into its safety and therapeutic potential in humans. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism and efficacy of this compound and other MK2 inhibitors.
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
MMI-0100: A Technical Guide to a Selective MK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMI-0100 is a novel, cell-permeant peptide inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory and fibrotic processes, making MK2 a compelling therapeutic target for a range of diseases. This compound has demonstrated significant efficacy in preclinical models of idiopathic pulmonary fibrosis, myocardial infarction, and intimal hyperplasia by attenuating inflammation and fibrosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols.
Introduction to this compound
This compound is a 22-amino acid peptide (YARAAARQARAKALARQLGVAA) with a molecular weight of 2283.67 g/mol .[1] Its design incorporates a cell-penetrating peptide sequence, enabling it to traverse the cell membrane and directly engage its intracellular target, MK2. By selectively inhibiting MK2, this compound modulates the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of fibrotic pathways.
Mechanism of Action: The p38/MK2 Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to cellular stress and inflammatory stimuli.[2][3][4] Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2.[5] Activated MK2, in turn, phosphorylates a variety of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), leading to increased stability of mRNAs encoding inflammatory cytokines like TNF-α and IL-6. This compound exerts its therapeutic effect by binding to MK2 and preventing the phosphorylation of its downstream targets, thereby disrupting this inflammatory and fibrotic signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dosing Regimen | Key Finding | Reference |
| Myocardial Infarction | Mouse | 50 µg/kg/day, IP | ~50% reduction in fibrosis at 14 days. | |
| Murine Aortic Bypass | Mouse | Not specified | 72% reduction in intimal thickness. | |
| Dextran Sulfate Sodium-Induced Colitis | Mouse | 0.5 and 1 mg/kg/day, IP | Attenuated body weight loss, colon length shortening, and colonic pathological injury. | |
| Chronic Cardiac Fibrosis | Mouse | 50 µg/kg/day, IP for 30 weeks | Reduced cardiac fibrosis and hypertrophy, and prolonged survival. |
Table 2: In Vitro Effects of this compound
| Cell Type | Assay | Concentration | Effect | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | ELISA | 0.5 mM | Suppressed TNF-α-induced IL-6 expression to control levels with no effect on IL-8. | |
| H9C2 Cardiomyocytes | Caspase 3/7 Activity | 20 µM and 100 µM | Reduced caspase 3/7 activation under hypoxic conditions. | |
| Primary Rat Cardiac Fibroblasts | Caspase 3/7 Activity | 20 µM and 100 µM | Enhanced caspase 3/7 activity under hypoxic conditions. | |
| Human Saphenous Vein Rings | Intimal Thickening | 10 µM | 48% less intimal thickening in organ culture. |
Note: IC50 and Ki values for this compound are not publicly available in the reviewed literature.
Experimental Protocols
In Vivo Myocardial Infarction Model in Mice
This protocol describes the induction of myocardial infarction (MI) in mice and subsequent treatment with this compound to assess its effect on cardiac fibrosis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (dissolved in sterile PBS)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 8-0 silk)
-
Lidocaine
-
Atropine
-
Buprenorphine
-
Phosphate-buffered saline (PBS)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Intubate and ventilate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture.
-
Close the chest wall and allow the mouse to recover.
-
Administer lidocaine (6 mg/kg, IM) and atropine (0.04–0.10 mg/kg, IM) immediately post-surgery and every 2-4 hours for the first 24 hours.
-
Administer buprenorphine (0.1 mg/kg) every 12 hours for the first 48 hours for pain management.
-
Thirty minutes post-ligation, administer this compound (50 µg/kg) or vehicle (PBS) via intraperitoneal (IP) injection.
-
Continue daily IP injections for 14 days.
-
At the end of the treatment period, euthanize the mice and harvest the hearts for histological analysis of fibrosis (e.g., Masson's trichrome staining).
In Vitro Western Blot Analysis of Phospho-HSP27
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of HSP27, a downstream target of MK2, in cell culture.
Materials:
-
Cell line of interest (e.g., H9C2 cardiomyocytes)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., TNF-α, or hypoxia)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-HSP27, anti-total-HSP27, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) or subject them to stress (e.g., hypoxia) to activate the p38/MK2 pathway.
-
After the stimulation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-HSP27, total-HSP27, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total HSP27.
In Vitro ELISA for IL-6 Production
This protocol describes how to measure the effect of this compound on the production of the pro-inflammatory cytokine IL-6 in cultured cells.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAEC)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
TNF-α
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Seed HCAEC in a 96-well plate at a density of approximately 25,000 cells/cm².
-
Allow the cells to adhere and grow.
-
Stimulate the cells with 20 ng/ml of TNF-α for 6 hours.
-
Add this compound (0.5 mM) or vehicle (DMSO) to the culture medium.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the IL-6 ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of IL-6 based on a standard curve.
Selectivity and Off-Target Effects
This compound has been reported to be a relatively specific inhibitor of MK2. Studies have shown that at concentrations that completely inhibit MK2 activity, the activity of other kinases such as p38, Protein Kinase B beta, and Rho-associated coiled-coil containing protein kinase 1 are preserved. However, some off-target activity against calcium/calmodulin-dependent protein kinase I (CaMKI) and Trk-B has been noted. The specificity of this compound is further supported by its ability to suppress the production of the MK2-dependent cytokine IL-6, while having no effect on the MK2-independent cytokine IL-8.
Conclusion
This compound is a promising selective inhibitor of MK2 with demonstrated anti-inflammatory and anti-fibrotic properties in a variety of preclinical models. Its cell-permeant nature allows for effective target engagement in vivo. The data presented in this technical guide highlight its potential as a therapeutic agent for diseases characterized by chronic inflammation and fibrosis. Further research, including the determination of its IC50 and Ki values and continued clinical investigation, will be crucial in fully elucidating its therapeutic utility. This compound has successfully completed three Phase I clinical trials, demonstrating a favorable safety and tolerability profile when administered via inhalation.
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MMI-0100: A Potent Inhibitor of MK2 with Broad Anti-Inflammatory and Anti-Fibrotic Activity
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MMI-0100 is a cell-permeant peptide inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP Kinase 2 or MK2), a critical downstream kinase in the p38 MAPK signaling pathway. Dysregulation of this pathway is a key driver of inflammation and fibrosis in a multitude of diseases. Preclinical studies have demonstrated the significant therapeutic potential of this compound in various models of inflammatory and fibrotic conditions, including cardiovascular disease, neuroinflammation, pulmonary fibrosis, and inflammatory bowel disease. This document provides an in-depth technical overview of the anti-inflammatory effects of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols.
Mechanism of Action: Targeting the p38/MK2 Signaling Axis
This compound exerts its anti-inflammatory effects by specifically inhibiting MK2, a serine/threonine kinase.[1][2][3] The p38 MAPK pathway is activated by cellular stressors and pro-inflammatory cytokines, leading to the phosphorylation and activation of MK2.[1] Activated MK2, in turn, phosphorylates a range of downstream targets that regulate the expression of pro-inflammatory cytokines and contribute to tissue remodeling and fibrosis.[1] By inhibiting MK2, this compound effectively dampens this inflammatory cascade.
The primary mechanism involves the suppression of pro-inflammatory cytokine production. Studies have consistently shown that this compound treatment leads to a significant reduction in the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, this compound has been shown to down-regulate the phosphorylation of IκBα and p65, key components of the NF-κB signaling pathway, suggesting a broader impact on inflammatory signaling.
Quantitative Data on Anti-Inflammatory and Anti-Fibrotic Efficacy
The therapeutic efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: Anti-Fibrotic Effects of this compound in Cardiovascular Models
| Model | Species | This compound Dose | Outcome | Quantitative Result | Citation |
| Acute Myocardial Infarction (AMI) | Mouse | 50 μg/kg/day (IP) | Reduction in cardiac fibrosis | ~50% reduction at 2 weeks | |
| Vein Graft Intimal Hyperplasia | Mouse | Single ex vivo treatment | Reduction in intimal thickness | 72% reduction | |
| Chronic Cardiac Fibrosis (cMyBP-C40k) | Mouse | Daily for 30 weeks | Reduction in cardiac fibrosis | Significant attenuation of αSMA and periostin expression | |
| Pulmonary Hypertension | Rat | 40 μg/kg/day (IP) | Decreased pulmonary vascular remodeling | Significant reduction in PCNA expression |
Table 2: Anti-Inflammatory Effects of this compound in Various Disease Models
| Model | Species | This compound Dose | Outcome | Quantitative Result | Citation |
| LPS-Induced Neuroinflammation | Mouse | Intranasal administration | Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Significant reduction in cytokine expression | |
| DSS-Induced Colitis | Mouse | 1 mg/kg/day (IP) | Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) | Significant inhibition of inflammatory mediators | |
| Acute Respiratory Distress Syndrome (ARDS) | Mouse | N/A | Reduced lung inflammation | Lower lung wet/dry weight ratio and neutrophil count | |
| TNF-α stimulated Endothelial Cells | Human (in vitro) | 0.5 mM | Reduced IL-6 expression | IL-6 levels reduced to control levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the literature.
Murine Model of Acute Myocardial Infarction
-
Animal Model: C57BL/6 mice.
-
Induction of AMI: Permanent ligation of the left anterior descending (LAD) coronary artery.
-
This compound Administration: Intraperitoneal (IP) injection of this compound (50 μg/kg) or vehicle control, with the first dose administered 30 minutes post-LAD ligation, followed by daily injections.
-
Assessment of Fibrosis: Histological analysis of heart sections stained with Masson's trichrome at 2 weeks post-MI. The area of fibrosis is quantified using imaging software.
-
Functional Assessment: Cardiac function is evaluated using conscious echocardiography at baseline, 1 week, and 2 weeks post-MI.
LPS-Induced Neuroinflammation Model
-
Animal Model: Mice.
-
Induction of Neuroinflammation: Intracerebroventricular (i.c.v.) injection of Lipopolysaccharide (LPS).
-
This compound Administration: Intranasal administration of this compound.
-
Assessment of Inflammation:
-
Immunostaining: Brain hippocampus tissue is analyzed for markers of astrocyte (GFAP) and microglia (CD11b) activation.
-
Quantitative PCR and Western Blotting: Hippocampal tissue is analyzed for the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), COX-2, and iNOS, as well as the phosphorylation of MK2.
-
-
Behavioral Assessment: Memory function is evaluated using novel object recognition (NOR) and object location recognition (OLR) tasks.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Mice.
-
Induction of Colitis: Administration of DSS in the drinking water.
-
This compound Administration: Intraperitoneal injection of this compound (0.5 and 1 mg/kg per day for six days).
-
Assessment of Colitis Severity:
-
Physiological Parameters: Body weight loss and colon length are measured.
-
Histological Analysis: Colonic tissue is stained with Hematoxylin and Eosin (H&E) to assess pathological injury and inflammatory cell infiltration. Myeloperoxidase (MPO) activity is also measured.
-
Immunostaining: Colon sections are stained for markers of inflammatory cells (CD11b+, F4/80+).
-
Molecular Analysis: Expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, TGF-β, IFN-γ, IL-17A, COX-2, and iNOS) is measured by qPCR. Western blotting is used to assess apoptosis-related proteins (Bcl-2, BAX, caspase-3) and the phosphorylation of MK2, IκBα, and p65.
-
Apoptosis Assay: A TUNEL assay is performed to detect apoptotic cells in the colon.
-
Clinical Development
This compound has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers, including a study investigating its effect on airway inflammation after an inhaled lipopolysaccharide (LPS) challenge. These initial studies have shown a favorable safety and tolerability profile, supporting further clinical development for inflammatory and fibrotic diseases.
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting the p38/MK2 signaling pathway. Extensive preclinical data demonstrates its potent anti-inflammatory and anti-fibrotic effects across a range of disease models. The quantitative efficacy and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of MK2 inhibition. Further clinical investigation is warranted to translate these compelling preclinical findings into novel treatments for a variety of debilitating inflammatory and fibrotic conditions.
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moerae Matrix begins Phase I trial of this compound to treat idiopathic pulmonary fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]
MMI-0100: A Targeted Peptide Inhibitor for Preventing Tissue Remodeling and Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tissue remodeling following injury, inflammation, or chronic disease often leads to fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM) that disrupts normal tissue architecture and function. MMI-0100 is a novel, cell-permeant peptide inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway. This pathway is critically involved in inflammatory and fibrotic processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound in preventing tissue remodeling, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the MK2 Signaling Pathway
This compound is a 22-amino-acid peptide (YARAAARQARAKALARQLGVAA) designed to selectively inhibit MK2.[1] The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation and activation of MK2.[2] Activated MK2, in turn, phosphorylates a range of downstream targets that promote inflammation and fibrosis.[2][3] this compound's targeted inhibition of MK2 disrupts this cascade, thereby mitigating the pathological processes that drive tissue remodeling.[2]
The inhibition of MK2 by this compound has been shown to have several key downstream effects that collectively contribute to its anti-fibrotic efficacy:
-
Reduced Pro-inflammatory Cytokine Production: this compound suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to be potent inducers of fibrotic responses.
-
Inhibition of Myofibroblast Differentiation: A critical step in fibrosis is the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts. This compound has been demonstrated to block the differentiation of fibroblasts into myofibroblasts, a process often stimulated by transforming growth factor-beta (TGF-β).
-
Modulation of Cell Proliferation and Apoptosis: this compound exhibits cell-type-specific effects on proliferation and apoptosis. It has been shown to inhibit cardiomyocyte apoptosis in the context of myocardial infarction while enhancing apoptosis in cardiac fibroblasts, a dual action that helps preserve functional tissue while reducing the fibrotic cell population. In vascular contexts, it reduces smooth muscle cell proliferation.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Quantitative Data on the Efficacy of this compound
The anti-fibrotic effects of this compound have been quantified in various preclinical models of tissue remodeling. The following tables summarize the key findings.
Table 1: Effects of this compound on Cardiac Fibrosis and Function Post-Myocardial Infarction (MI)
| Parameter | Model | Treatment Group | Outcome | Percentage Change vs. Control | Reference |
| Fibrosis | Murine MI model (permanent LAD ligation) | This compound (50 µg/kg daily) | Reduction in fibrotic area | ~50% reduction | |
| Ejection Fraction (EF%) | Murine MI model | This compound | Attenuation of EF% loss | 12% loss with this compound vs. greater loss in control | |
| Fractional Shortening (FS%) | Murine MI model | This compound | Attenuation of FS% loss | 20% loss with this compound vs. greater loss in control | |
| TGF-β1 Positive Cells | Murine MI model | This compound | Reduction in TGF-β1 positive cells | >50% reduction | |
| Cardiomyocyte Caspase 3/7 Activity | In vitro (H9C2 cells, 1% hypoxia) | 100 µM this compound | Inhibition of apoptosis | Significant inhibition at 16 and 24 hours | |
| Cardiac Fibrosis | Transgenic mouse model (cMyBP-C40k) | This compound (50 µg/kg daily) | Reduction in cardiac fibrosis | Significant reduction | |
| Cardiac Hypertrophy | Transgenic mouse model (cMyBP-C40k) | This compound | Decrease in cardiac hypertrophy | Significant decrease | |
| Survival | Transgenic mouse model (cMyBP-C40k) | This compound | Prolonged survival | Significantly increased probability of survival at 40 weeks |
Table 2: Effects of this compound on Vascular Intimal Hyperplasia
| Parameter | Model | Treatment Group | Outcome | Percentage Change vs. Control | Reference |
| Intimal Thickness | Murine aortic bypass model | This compound | Reduction in intimal thickness | 72% reduction | |
| Endothelial Cell Proliferation | In vitro (human) | Pharmacological doses of this compound | Minimal induction of proliferation | 30% | |
| Smooth Muscle Cell Proliferation | In vitro (human) | Pharmacological doses of this compound | Minimal induction of proliferation | 12% | |
| IL-6 Expression | In vitro | This compound | Suppression of IL-6 expression | Reduced to control levels |
Table 3: Effects of this compound in Other Models of Fibrosis and Inflammation
| Parameter | Model | Treatment Group | Outcome | Finding | Reference |
| Pulmonary Fibrosis | Murine bleomycin-induced model | This compound | Reduction in fibrosis | Demonstrated efficacy in preventing and treating established fibrosis | |
| Colitis | Dextran Sulfate Sodium (DSS)-induced colitis in mice | This compound (1 mg/kg, i.p.) | Reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) | Significant inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Murine Model of Myocardial Infarction
A common model to study cardiac fibrosis involves the permanent ligation of the left anterior descending (LAD) coronary artery in mice.
Workflow:
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Anesthesia: Mice are anesthetized, intubated, and ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The LAD coronary artery is permanently ligated with a suture. Sham-operated animals undergo the same procedure without the ligation.
-
This compound Administration: this compound (typically 50 µg/kg) or a vehicle control (e.g., PBS) is administered daily via intraperitoneal injection, starting 30 minutes post-LAD ligation.
-
Functional Assessment: Cardiac function is assessed at baseline and at specified time points (e.g., 2 weeks) using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Histological Analysis: At the end of the study period, hearts are harvested, sectioned, and stained (e.g., Masson's trichrome) to quantify the extent of the fibrotic scar tissue. Immunohistochemistry can be used to detect markers like TGF-β1.
In Vitro Hypoxia Model in Cardiomyocytes
To investigate the direct effects of this compound on cardiac cells, an in vitro hypoxia model is employed.
Protocol:
-
Cell Culture: H9C2 rat cardiomyoblast cells or primary cardiomyocytes are cultured in standard media (e.g., DMEM).
-
Hypoxia Induction: Cells are placed in a hypoxia chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for specified durations (e.g., 8, 16, 24 hours).
-
This compound Treatment: this compound (e.g., 20 µM or 100 µM) or a vehicle (DMSO) is added to the cell media at the beginning of the hypoxic period.
-
Apoptosis Assay: Cell apoptosis is quantified using a caspase 3/7 activity assay.
-
Cell Death Assay: General cell death can be assessed by measuring lactate dehydrogenase (LDH) release into the culture medium.
Murine Vein Graft Model
This model is used to assess the effect of this compound on intimal hyperplasia, a form of vascular fibrosis.
Protocol:
-
Vein Graft Harvest: A segment of the vena cava from a donor mouse is harvested.
-
Ex Vivo Treatment: The harvested vein graft is incubated with this compound or a control solution before implantation.
-
Surgical Implantation: The treated vein graft is used to bypass a section of the carotid artery in a recipient mouse.
-
Post-Surgical Analysis: After a set period (e.g., several weeks), the vein grafts are harvested.
-
Histological Quantification: The grafts are sectioned and stained to measure the thickness of the intimal layer. Immunohistochemistry can be used to identify specific cell types (e.g., macrophages).
Clinical Development and Future Directions
This compound has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers, particularly for the treatment of idiopathic pulmonary fibrosis (IPF) via inhalation. The preclinical data across multiple models of fibrosis, including cardiac, pulmonary, and vascular fibrosis, suggest that this compound has a broad therapeutic potential for a range of fibrotic and inflammatory diseases. Its unique mechanism of action, targeting a critical downstream node in a pro-fibrotic signaling pathway, makes it a promising candidate for further clinical investigation, both as a monotherapy and potentially in combination with other anti-fibrotic agents.
Conclusion
This compound represents a targeted therapeutic strategy for the prevention and treatment of tissue remodeling and fibrosis. By specifically inhibiting MK2, this compound effectively disrupts a key signaling pathway involved in inflammation and the fibrotic cascade. The robust preclinical data, demonstrating significant efficacy in reducing fibrosis and improving function in various organ systems, underscore the therapeutic potential of this novel peptide inhibitor. The detailed experimental protocols provided herein offer a foundation for further research into the mechanisms and applications of this compound in combating fibrotic diseases. Further clinical studies are warranted to translate these promising preclinical findings into effective therapies for patients suffering from a wide range of fibrotic conditions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Effects of MMI-0100 on Cytokine Production: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMI-0100 is a novel cell-permeant peptide inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream kinase in the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses, and its dysregulation is implicated in a multitude of inflammatory and fibrotic diseases. By selectively targeting MK2, this compound offers a promising therapeutic strategy to modulate the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the downstream effects of this compound on cytokine production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a pivotal pathway in the cellular response to stress and inflammatory stimuli. Upon activation, p38 MAPK phosphorylates and activates a number of downstream targets, including MAPK-activated protein kinase 2 (MK2). The p38/MK2 signaling axis plays a crucial role in the post-transcriptional regulation of pro-inflammatory cytokine expression, primarily through the stabilization of their messenger RNA (mRNA).
This compound is a synthetic peptide designed to specifically inhibit the activity of MK2. Its cell-permeant nature allows for effective intracellular delivery, making it a valuable tool for both in vitro and in vivo research, as well as a potential therapeutic agent. This document will delve into the specific downstream effects of this compound on the production of key inflammatory cytokines, providing researchers and drug development professionals with a detailed understanding of its mechanism of action.
The p38/MK2 Signaling Pathway and this compound's Mechanism of Action
The canonical p38/MK2 signaling pathway is initiated by various extracellular stimuli, such as lipopolysaccharide (LPS), growth factors, and stress signals. These stimuli lead to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates MK2, leading to a conformational change that unmasks its nuclear export signal, allowing the p38/MK2 complex to translocate from the nucleus to the cytoplasm. In the cytoplasm, MK2 phosphorylates several target proteins involved in mRNA stability and translation, most notably tristetraprolin (TTP), which binds to AU-rich elements (AREs) in the 3' untranslated region (3'-UTR) of pro-inflammatory cytokine mRNAs, targeting them for degradation. Phosphorylation of TTP by MK2 inhibits its activity, leading to the stabilization of these mRNAs and a subsequent increase in cytokine production.
This compound exerts its inhibitory effect by binding to the substrate docking site of MK2, preventing it from phosphorylating its downstream targets. This leads to the destabilization of pro-inflammatory cytokine mRNAs and a reduction in their translation, ultimately suppressing the inflammatory response.
MMI-0100: A Novel Inhibitor of Extracellular Matrix Deposition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM), represent a significant and growing global health burden. A key driver of fibrosis is the transformation of fibroblasts into contractile, ECM-producing myofibroblasts, a process heavily influenced by the Transforming Growth Factor-beta (TGF-β) signaling pathway. MMI-0100, a cell-permeant peptide inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), has emerged as a promising therapeutic candidate for mitigating fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its impact on ECM deposition, with a focus on key preclinical findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. In response to tissue injury, a wound-healing process is initiated that involves the controlled deposition of ECM components to repair the damaged tissue. However, dysregulation of this process can lead to pathological fibrosis, where excessive accumulation of ECM disrupts normal tissue architecture and function.[1] A central event in the progression of fibrosis is the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and a high capacity for ECM protein synthesis, including collagens and fibronectin.[2]
The TGF-β signaling pathway is a critical regulator of myofibroblast differentiation and ECM production.[3][4] this compound is a novel therapeutic peptide that targets MAPKAP Kinase 2 (MK2), a key downstream kinase in the p38 MAPK/TGF-β signaling cascade.[5] By inhibiting MK2, this compound has been shown to attenuate fibrosis in various preclinical models, including those for cardiac and pulmonary fibrosis. This guide delves into the technical details of this compound's anti-fibrotic activity, providing researchers with the necessary information to understand its mechanism and evaluate its therapeutic potential.
Mechanism of Action: Inhibition of the p38 MAPK/MK2 Signaling Pathway
This compound exerts its anti-fibrotic effects by specifically inhibiting MK2, a serine/threonine kinase that is activated by p38 MAPK in response to cellular stress and pro-inflammatory cytokines. The p38 MAPK/MK2 pathway plays a crucial role in mediating the pro-fibrotic effects of TGF-β.
The signaling cascade is initiated by the binding of TGF-β to its cell surface receptors, leading to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates MK2. MK2, in turn, is involved in the post-transcriptional regulation of pro-inflammatory and pro-fibrotic genes. By inhibiting MK2, this compound disrupts this signaling axis, leading to a reduction in the expression of key fibrotic mediators.
Impact on Extracellular Matrix Deposition: Quantitative Data
Preclinical studies have demonstrated the potent anti-fibrotic effects of this compound in various models of fibrosis. The following tables summarize the key quantitative findings on the impact of this compound on ECM deposition and related markers.
Table 1: Effect of this compound on Collagen Deposition
| Model System | Treatment Details | Outcome Measure | Result | Citation |
| Mouse Model of Myocardial Infarction | 50 µg/kg/day this compound for 14 days | Area of fibrosis (trichrome staining) | ~50% reduction in fibrosis | |
| cMyBP-C40k Mouse Model of Cardiac Fibrosis | 50 µg/kg/day this compound for 30 weeks | Left ventricle hydroxyproline levels | Complete blockage of the 2-fold induction of hydroxyproline |
Table 2: Effect of this compound on Myofibroblast Differentiation and Pro-fibrotic Gene Expression
| Model System | Treatment Details | Outcome Measure | Result | Citation |
| cMyBP-C40k Mouse Model of Cardiac Fibrosis | 50 µg/kg/day this compound for 24 weeks | α-SMA mRNA expression | Significant attenuation | |
| cMyBP-C40k Mouse Model of Cardiac Fibrosis | 50 µg/kg/day this compound for 24 weeks | α-SMA protein expression (Western blot) | Significant attenuation | |
| cMyBP-C40k Mouse Model of Cardiac Fibrosis | 50 µg/kg/day this compound for 24 weeks | Periostin mRNA expression | Significant attenuation | |
| cMyBP-C40k Mouse Model of Cardiac Fibrosis | 50 µg/kg/day this compound for 24 weeks | Periostin protein expression (Western blot) | Significant attenuation | |
| Neonatal Rat Cardiac Fibroblasts | 100 µmol/L this compound pretreatment | TGF-β induced α-SMA transcription (luciferase reporter) | Effectively abolished |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-fibrotic effects.
In Vivo Murine Model of Myocardial Infarction
-
Animal Model: Adult male C57BL/6 mice.
-
Surgical Procedure: Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Treatment: A solution of this compound in sterile phosphate-buffered saline (PBS) is administered daily via intraperitoneal (i.p.) injection at a dose of 50 µg/kg. The control group receives daily i.p. injections of PBS.
-
Duration: Treatment is continued for 14 days post-MI.
-
Tissue Processing: At the end of the treatment period, mice are euthanized, and hearts are harvested, fixed in 10% formalin, and embedded in paraffin.
-
Histological Analysis: Cardiac fibrosis is assessed by Masson's trichrome staining of heart sections.
-
Quantification: The area of fibrosis is quantified using image analysis software.
Hydroxyproline Assay for Collagen Quantification
-
Sample Preparation: Left ventricular tissue is homogenized and hydrolyzed in concentrated hydrochloric acid (~12 M) at 120°C for 3 hours.
-
Assay Principle: The assay colorimetrically measures the hydroxyproline content, which is a major component of collagen. The reaction involves the oxidation of hydroxyproline with Chloramine-T, followed by the addition of DMAB reagent, which results in a colorimetric product.
-
Procedure:
-
Transfer hydrolyzed samples to a 96-well plate and evaporate to dryness.
-
Reconstitute samples in assay buffer.
-
Add Chloramine-T/Oxidation Buffer mixture and incubate at room temperature.
-
Add Diluted DMAB Reagent and incubate at 60°C.
-
Measure absorbance at 560 nm.
-
-
Standard Curve: A standard curve is generated using known concentrations of hydroxyproline.
-
Data Analysis: The hydroxyproline concentration in the samples is determined by comparison to the standard curve and normalized to the initial tissue weight.
Western Blot Analysis for α-SMA and Periostin
-
Protein Extraction: Heart homogenates are lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against α-SMA, periostin, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
In Vitro Fibroblast Migration "Wound Healing" Assay
-
Cell Culture: Neonatal rat cardiac fibroblasts are cultured to 100% confluence in 24-well plates.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: Cells are pretreated with this compound (100 µmol/L) or vehicle (DMSO) for 3 hours, followed by stimulation with TGF-β (10 ng/mL) or PBS.
-
Imaging: The wound area is imaged at 0 and 24 hours post-scratch.
-
Data Analysis: The distance of cell migration into the wound area is measured and quantified to assess the effect of this compound on fibroblast migration.
Conclusion
This compound represents a targeted therapeutic approach for fibrotic diseases by inhibiting the MK2 signaling pathway, a critical downstream effector of TGF-β-induced fibrosis. The preclinical data summarized in this guide demonstrate its efficacy in reducing ECM deposition and inhibiting myofibroblast differentiation in relevant disease models. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of this compound and the development of novel anti-fibrotic strategies. Continued research is warranted to translate these promising preclinical findings into clinical applications for patients suffering from a wide range of fibrotic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Hydroxyproline Assay Protocol [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MMI‐0100 Inhibits Cardiac Fibrosis in a Mouse Model Overexpressing Cardiac Myosin Binding Protein C - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MMI-0100 Experimental Protocol for In Vivo Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMI-0100 is a cell-permeant peptide inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway.[1][2][3] This pathway is implicated in inflammatory and fibrotic processes, making this compound a promising therapeutic candidate for diseases characterized by these pathologies.[1][2] Preclinical studies in various mouse models have demonstrated the anti-inflammatory and anti-fibrotic efficacy of this compound. This document provides detailed experimental protocols for utilizing this compound in two common in vivo mouse models: cardiac fibrosis induced by myocardial infarction and dextran sulfate sodium (DSS)-induced colitis.
Mechanism of Action: Inhibition of the p38/MK2 Signaling Pathway
Cardiac stress, injury, and inflammatory stimuli can activate the p38 MAPK signaling cascade. Downstream, p38 phosphorylates and activates MK2. Activated MK2 contributes to fibrosis and inflammation by regulating the expression of pro-inflammatory cytokines and promoting myofibroblast differentiation. This compound specifically inhibits MK2, thereby mitigating these downstream pathological effects. In the context of cardiac fibrosis, this compound has been shown to reduce cardiomyocyte apoptosis and inhibit fibroblast activation.
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMI-0100 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MMI-0100, a cell-permeant peptide inhibitor of MAPKAP kinase 2 (MK2), in various cell culture experiments. The protocols and data presented are based on established research findings to ensure optimal experimental outcomes. This compound is a valuable tool for investigating cellular processes involving the p38 MAPK/MK2 signaling pathway, such as inflammation, fibrosis, and apoptosis.[1][2][3]
Mechanism of Action
This compound functions by specifically inhibiting the activity of MAPK-activated protein kinase 2 (MK2).[1][2] MK2 is a key downstream substrate of p38 MAPK, and its activation is implicated in various cellular stress responses. By inhibiting MK2, this compound effectively modulates the downstream signaling cascade, impacting processes like cytokine production, cell migration, and apoptosis.
Below is a diagram illustrating the p38 MAPK/MK2 signaling pathway and the point of inhibition by this compound.
Caption: The p38 MAPK/MK2 signaling pathway and this compound's point of inhibition.
Recommended Cell Lines and Optimal Concentrations
The optimal concentration of this compound is cell-type dependent. Below is a summary of concentrations used in various cell lines as reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cell Type | Organism | Concentration Range | Notes | Reference |
| H9C2 | Cardiomyocyte | Rat | 20 µM - 100 µM | Used to study inhibition of apoptosis under hypoxic conditions. | |
| HL-1 | Cardiomyocyte | Mouse | 20 µM - 100 µM | Investigated for effects on apoptosis. | |
| Primary Cardiac Fibroblasts | Fibroblast | Rat | 20 µM - 100 µM | Studied for effects on apoptosis and fibrosis. | |
| Human Coronary Artery Endothelial Cells (HCAEC) | Endothelial | Human | 0.5 mM | Used to assess effects on IL-6 expression. |
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing adherent cells and treating them with this compound. Specific conditions may need to be optimized for your cell line.
Materials:
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Grow cells to 70-90% confluency in a T-75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed cells into appropriate culture plates (e.g., 12-well plates) at the desired density. Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of solvent as the this compound treatment).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration.
-
The following diagram outlines the general experimental workflow for a cell-based assay with this compound.
Caption: General experimental workflow for this compound cell culture experiments.
Induction of Hypoxia in Cardiomyocytes
This protocol is adapted from a study investigating the effect of this compound on cardiomyocyte apoptosis under hypoxic conditions.
Materials:
-
H9C2 or HL-1 cells
-
Complete DMEM medium
-
This compound
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
12-well plates
Procedure:
-
Seed H9C2 or HL-1 cells in 12-well plates and grow to 70-90% confluency.
-
Two hours prior to inducing hypoxia, replace the culture medium with fresh DMEM.
-
Prepare this compound treatment groups (e.g., 20 µM and 100 µM) and a vehicle control (e.g., 0.5% DMSO) in DMEM.
-
Add the this compound or vehicle control to the respective wells at the start of the ischemic (hypoxic) period.
-
Place the culture plates in a hypoxia chamber and incubate for the desired time points (e.g., 8, 16, and 24 hours for H9C2; 4, 8, and 12 hours for HL-1).
-
Following incubation, proceed with assays to measure cell death, such as the LDH release assay or caspase 3/7 activity assay.
Caspase 3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Treated cells in a white-walled multi-well plate
-
Plate-reading luminometer
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the luminescence readings to a cell viability assay or protein concentration to account for differences in cell number.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (or similar)
-
Treated cells in a multi-well plate
-
Microplate reader
Procedure:
-
Carefully collect a sample of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagents in a new plate.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of LDH release for each treatment group relative to the maximum LDH release control.
Concluding Remarks
This compound is a potent and specific inhibitor of MK2, making it an invaluable research tool for dissecting the roles of the p38 MAPK/MK2 signaling pathway in various cellular contexts. The protocols and data presented here provide a starting point for designing and executing successful cell culture experiments with this compound. As with any experimental system, optimization of concentrations, treatment times, and assay conditions for your specific cell line and research question is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 3. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
MMI-0100 Administration Routes: A Comparative Analysis for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MMI-0100 is a cell-permeant peptide inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector in the transforming growth factor-beta (TGF-β) signaling pathway.[1][2] By targeting MK2, this compound has demonstrated significant anti-inflammatory and anti-fibrotic effects in a variety of preclinical models, including cardiac fibrosis, pulmonary fibrosis, and vascular intimal hyperplasia.[1][3][4] This document provides detailed application notes and protocols for two primary administration routes of this compound in preclinical research: intraperitoneal (IP) injection and nebulization. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in relevant disease models.
Mechanism of Action: Inhibition of the MK2 Signaling Pathway
This compound is a 22-amino acid peptide (YARAAARQARAKALARQLGVAA) that functions as a competitive inhibitor of MK2. The TGF-β signaling cascade, a central driver of fibrosis, activates p38 MAPK, which in turn phosphorylates and activates MK2. Activated MK2 contributes to pro-inflammatory and pro-fibrotic processes. By inhibiting MK2, this compound effectively blunts these downstream effects, leading to a reduction in inflammation and extracellular matrix deposition.
Figure 1: this compound inhibits the TGF-β/p38/MK2 signaling pathway.
Administration Routes: Intraperitoneal vs. Nebulization
The choice of administration route for this compound is critical and depends on the therapeutic target and the experimental model.
-
Intraperitoneal (IP) Injection: This route provides systemic delivery and has been successfully used in various preclinical models to assess the efficacy of this compound in non-pulmonary fibrotic conditions. It is a well-established and technically straightforward method for administering therapeutic agents in small animals.
-
Nebulization: This route allows for direct delivery of this compound to the lungs, maximizing local drug concentration while minimizing potential systemic side effects. This is the preferred route for studying pulmonary fibrosis and other respiratory diseases.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound administered via intraperitoneal injection. Data for nebulization in preclinical fibrosis models is currently limited in the public domain.
Table 1: Efficacy of Intraperitoneal this compound in a Mouse Model of Cardiac Fibrosis
| Parameter | Control (AMI + PBS) | This compound (50 µg/kg/day) | Percent Reduction | Reference |
| Area of Fibrosis | Baseline | ~50% reduction | ~50% | |
| TGF-β1 Positive Cells | Baseline | >50% reduction | >50% |
Table 2: Efficacy of Intraperitoneal this compound in Other Preclinical Models
| Model | Parameter | This compound Treatment | Outcome | Reference |
| Murine Vein Graft | Intimal Thickness | Not specified | 72% reduction | |
| Murine Colitis | Body Weight Loss | 0.5 and 1 mg/kg/day | Significantly ameliorated | |
| Murine Colitis | Colon Length Shortening | 0.5 and 1 mg/kg/day | Significantly ameliorated |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Fibrosis
This protocol is based on methodologies described in studies of cardiac fibrosis and colitis.
Materials:
-
This compound peptide (YARAAARQARAKALARQLGVAA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of this compound Solution:
-
Aseptically dissolve this compound peptide in sterile PBS to the desired stock concentration. For a 50 µg/kg dose in a 25g mouse, a common final injection volume is 100-200 µL. Calculate the required concentration accordingly.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution according to the manufacturer's recommendations.
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise injection volume.
-
Properly restrain the mouse. One common method is to gently scruff the mouse by the loose skin over its shoulders.
-
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards to allow the abdominal organs to shift cranially.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Figure 2: Experimental workflow for intraperitoneal administration of this compound.
Protocol 2: Nebulization of this compound for Pulmonary Delivery (General Protocol)
Disclaimer: A detailed preclinical nebulization protocol for this compound is not publicly available. The following is a general protocol based on best practices for nebulizing peptide therapeutics for preclinical lung delivery. Researchers should optimize parameters for their specific experimental setup.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free water or saline for reconstitution
-
Vibrating mesh nebulizer (e.g., Aerogen) suitable for small animal exposure
-
Nose-only or whole-body inhalation exposure chamber
-
Lyophilizer (if starting with a lyophilized powder)
-
Analytical equipment for peptide concentration and integrity analysis (e.g., HPLC)
Procedure:
-
Formulation Preparation:
-
If this compound is not in a pre-formulated solution, prepare a solution for nebulization. This may involve reconstituting a lyophilized powder in sterile water or saline.
-
The formulation should be optimized for stability and aerosol performance. Excipients may be required to prevent peptide aggregation or degradation during nebulization.
-
Determine the final concentration of this compound in the nebulizer reservoir based on the desired lung dose, the nebulizer output rate, and the duration of exposure.
-
-
Nebulizer and Exposure System Setup:
-
Assemble the nebulizer and inhalation chamber according to the manufacturer's instructions.
-
Ensure the system is clean and sterile to prevent contamination.
-
Calibrate the nebulizer to determine the aerosol particle size distribution (ideally 1-5 µm for deep lung deposition) and output rate.
-
-
Animal Acclimatization and Exposure:
-
Acclimatize the animals to the restraint tubes or exposure chamber prior to the first treatment to minimize stress.
-
Place the animals in the exposure system.
-
Load the this compound formulation into the nebulizer reservoir.
-
Start the nebulizer and expose the animals for the predetermined duration.
-
-
Post-Exposure Monitoring and Analysis:
-
After exposure, remove the animals from the chamber and monitor for any adverse effects.
-
At the end of the study, collect lung tissue and other relevant samples for analysis (e.g., histology, gene expression, protein analysis).
-
It is recommended to analyze the nebulized aerosol to confirm the integrity and concentration of this compound post-nebulization.
-
Figure 3: General experimental workflow for nebulized this compound administration.
Conclusion
References
- 1. Formulation for a Novel Inhaled Peptide Therapeutic for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection in an Adult Mouse [protocols.io]
Application Notes and Protocols for In Vitro Efficacy Assessment of MMI-0100
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMI-0100 is a cell-permeant peptide inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream kinase in the p38 MAPK signaling pathway.[1][2] This pathway is implicated in inflammatory and fibrotic processes.[1][2][3] this compound has demonstrated anti-fibrotic and anti-inflammatory efficacy in various preclinical models, including those for cardiac fibrosis, pulmonary fibrosis, and intimal hyperplasia. These application notes provide detailed protocols for in vitro assays to measure the efficacy of this compound in inhibiting key cellular processes involved in fibrosis.
Mechanism of Action: this compound and the MK2 Signaling Pathway
This compound exerts its therapeutic effects by inhibiting MK2, which plays a pivotal role in mediating downstream inflammatory and fibrotic responses. The p38 MAPK pathway, upon activation by cellular stressors and inflammatory cytokines like TGF-β, phosphorylates and activates MK2. Activated MK2, in turn, regulates the expression of pro-inflammatory cytokines and mediates processes such as fibroblast-to-myofibroblast differentiation, a hallmark of fibrosis. By inhibiting MK2, this compound effectively blocks these downstream events, leading to reduced inflammation and fibrosis.
Caption: this compound inhibits the p38/MK2 signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
A general workflow for evaluating the in vitro efficacy of this compound involves cell culture, treatment with a pro-fibrotic stimulus and this compound, followed by various endpoint assays to measure the inhibition of fibrotic processes.
Caption: General experimental workflow for in vitro testing of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro assays.
Table 1: Effect of this compound on Cell Proliferation and Viability
| Cell Type | Assay | Treatment | This compound Concentration | Result | Reference |
| Human Endothelial Cells | Cell Count | - | Pharmacological Doses | 30% increase in proliferation | |
| Human Smooth Muscle Cells | Cell Count | - | Pharmacological Doses | 12% increase in proliferation | |
| Human Aortic Smooth Muscle Cells | WST-1 Assay | - | 50 µM | IC50 for proliferation inhibition | |
| H9C2 Cardiomyocytes | Caspase 3/7 Assay | 1% Hypoxia (16h) | 100 µM | Inhibition of caspase activity | |
| H9C2 Cardiomyocytes | LDH Release Assay | 1% Hypoxia (8h) | 20 µM and 100 µM | Enhanced LDH release |
Table 2: Effect of this compound on Fibrotic Markers and Cytokine Expression
| Cell Type | Assay | Stimulant | This compound Concentration | Measured Marker | Result | Reference |
| Neonatal Rat Cardiac Fibroblasts | Luciferase Assay | TGF-β | Pre-treatment | α-SMA promoter activity | Abolished TGF-β induction | |
| Human Coronary Endothelial Cells | ELISA | TNF-α | 0.5 mM | IL-6 | Reduced to control levels | |
| Human Coronary Endothelial Cells | ELISA | TNF-α | 0.5 mM | IL-8 | No effect |
Key Experimental Protocols
Myofibroblast Differentiation Assay
This assay assesses the ability of this compound to inhibit the transformation of fibroblasts into contractile, matrix-secreting myofibroblasts, a key event in fibrosis.
a. Cell Culture and Treatment:
-
Seed human dermal or cardiac fibroblasts in a collagen hydrogel or on standard tissue culture plates.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Induce myofibroblast differentiation by treating the cells with Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 5-10 ng/mL for 48-72 hours.
-
Concurrently, treat cells with varying concentrations of this compound.
b. Western Blotting for α-Smooth Muscle Actin (α-SMA):
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 10-20 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. β-actin is typically used as a loading control.
c. Immunofluorescence for Stress Fiber Formation:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% normal goat serum.
-
Incubate with a primary antibody against α-SMA.
-
Wash and incubate with a fluorescently labeled secondary antibody and a fluorescent phalloidin conjugate to visualize F-actin stress fibers.
-
Mount coverslips with a DAPI-containing medium to counterstain nuclei.
-
Visualize and capture images using a fluorescence microscope.
Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on the migratory capacity of fibroblasts, a crucial aspect of wound repair and fibrosis.
-
Grow fibroblasts to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing a pro-migratory agent (e.g., TGF-β1) and different concentrations of this compound.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time. A significant decrease in the rate of closure in this compound-treated wells indicates an inhibitory effect on cell migration.
Cell Proliferation Assay
This assay determines the impact of this compound on the proliferation of relevant cell types, such as smooth muscle cells or fibroblasts.
-
Seed cells (e.g., human aortic smooth muscle cells) in a 96-well plate.
-
After cell attachment, treat with various concentrations of this compound for 24-72 hours.
-
Add a proliferation reagent such as WST-1 or MTT to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation relative to an untreated control. A dose-dependent decrease in absorbance indicates an anti-proliferative effect.
Cytokine Expression Assay (ELISA)
This assay quantifies the effect of this compound on the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6).
-
Seed endothelial cells (e.g., human coronary artery endothelial cells) in a multi-well plate.
-
Stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) to induce cytokine production.
-
Co-treat the cells with this compound.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IL-6) using a commercial kit according to the manufacturer's protocol.
-
A reduction in the concentration of the secreted cytokine in the supernatant of this compound-treated cells compared to the stimulated control indicates an anti-inflammatory effect.
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Phospho-MK2 Inhibition by MMI-0100 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] A key downstream substrate of p38 MAPK is the MAPK-activated protein kinase 2 (MK2).[4][5] Upon activation by p38 MAPK, MK2 is phosphorylated and in turn phosphorylates various downstream targets, playing a pivotal role in inflammation, cell proliferation, and apoptosis. MMI-0100 is a cell-permeant peptide inhibitor of MK2 that has demonstrated therapeutic potential in various models of inflammatory and fibrotic diseases by attenuating the downstream effects of the p38/MK2 pathway.
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on the p38/MK2 signaling pathway by specifically measuring the phosphorylation of MK2 at Threonine 334 (p-MK2).
Signaling Pathway and Experimental Rationale
Under cellular stress or inflammatory conditions, the p38 MAPK is activated and subsequently phosphorylates MK2 at multiple sites, including Threonine 334, which is crucial for its activation. This compound acts by inhibiting the kinase activity of MK2, thereby preventing the phosphorylation of its downstream substrates. This experimental workflow is designed to stimulate the p38/MK2 pathway and then assess the dose-dependent inhibition of MK2 phosphorylation by this compound.
Experimental Protocol: Western Blot for p-MK2
This protocol outlines the steps for cell culture, treatment with a stimulating agent (e.g., Anisomycin or LPS) and this compound, preparation of cell lysates, and subsequent Western blot analysis to detect p-MK2 (Thr334) and total MK2.
Materials and Reagents:
-
Cell Line: (e.g., HeLa, THP-1, or other relevant cell line)
-
Cell Culture Media and Supplements
-
Stimulating Agent: (e.g., Anisomycin, Lipopolysaccharide (LPS))
-
This compound (or other MK2 inhibitor)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: (e.g., RIPA buffer or a specialized phospho-protein lysis buffer) supplemented with protease and phosphatase inhibitors. A recommended lysis buffer composition is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktails 2 & 3.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE Running Buffer
-
Protein Ladder
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.)
-
Primary Antibodies:
-
Rabbit anti-phospho-MK2 (Thr334) antibody (e.g., Cell Signaling Technology #3007) at a 1:1000 dilution.
-
Rabbit anti-total MK2 antibody (e.g., Cell Signaling Technology #3042) at a 1:1000 dilution.
-
Loading Control Antibody (e.g., anti-β-actin or anti-GAPDH) at the manufacturer's recommended dilution.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG at a 1:2000 dilution.
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 200 ng/mL Anisomycin for 30 minutes or 1 µg/mL LPS for 1 hour) to induce MK2 phosphorylation. Include a non-stimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-p-MK2 or anti-total MK2) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total MK2 and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify the band intensities using densitometry software. Normalize the p-MK2 signal to the total MK2 signal for each sample.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table to facilitate easy comparison of the effects of different this compound concentrations.
| Treatment Group | This compound (µM) | Stimulant | Normalized p-MK2/Total MK2 Ratio (Arbitrary Units) | % Inhibition of p-MK2 |
| Untreated Control | 0 | None | 0.1 ± 0.02 | N/A |
| Stimulated Control | 0 | Anisomycin | 1.0 ± 0.08 | 0% |
| This compound | 1 | Anisomycin | 0.75 ± 0.06 | 25% |
| This compound | 5 | Anisomycin | 0.42 ± 0.05 | 58% |
| This compound | 10 | Anisomycin | 0.21 ± 0.03 | 79% |
| This compound | 25 | Anisomycin | 0.09 ± 0.02 | 91% |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
References
Application Notes and Protocols for MMI-0100 Treatment in Chronic Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMI-0100 is a cell-permeant peptide inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway.[1][2] This pathway is critically involved in inflammatory and fibrotic processes.[1][3][4] Dysregulation of the TGF-β/p38/MK2 axis is implicated in the pathogenesis of fibrosis in various organs by promoting myofibroblast differentiation and excessive extracellular matrix deposition. This compound has demonstrated significant efficacy in preclinical models of fibrosis, including cardiac and pulmonary fibrosis, by attenuating these pathological processes. These notes provide detailed protocols and compiled data for the application of this compound in established murine models of chronic fibrosis.
Mechanism of Action
This compound functions by inhibiting the kinase activity of MK2. In the context of fibrosis, transforming growth factor-beta (TGF-β) is a potent stimulus that activates the p38 MAP kinase pathway. Activated p38 then phosphorylates and activates MK2. Active MK2 is involved in processes that lead to the differentiation of fibroblasts into contractile, matrix-secreting myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA). By inhibiting MK2, this compound effectively blocks this transition, reduces the production of extracellular matrix components like collagen, and thereby mitigates the progression of fibrosis.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound treatment in various chronic fibrosis models.
Table 1: Efficacy of this compound in a Genetic Mouse Model of Chronic Cardiac Fibrosis (cMyBP-C40k)
| Parameter | Control (PBS) | This compound (50 µg/kg/day) | Percent Change |
| Fibrosis & Remodeling | |||
| Interstitial Fibrosis | Severe | Markedly Reduced | - |
| Ventricular Fibrosis (Hydroxyproline) | Elevated | Significantly Reduced | ↓ |
| α-SMA mRNA Expression | Increased | Normalized | ↓ |
| Periostin mRNA Expression | Increased | Normalized | ↓ |
| Cardiac Hypertrophy | |||
| Heart Weight / Body Weight Ratio | Increased | Significantly Reduced | ↓ |
| Cardiomyocyte Cross-Sectional Area | Increased | Significantly Reduced | ↓ |
| Survival | |||
| Survival at 40 weeks | Reduced | Significantly Increased | ↑ |
Table 2: Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction (LAD Ligation)
| Parameter (at 14 days post-MI) | Control (PBS) | This compound (50 µg/kg/day) |
| Area of Fibrosis (%) | 20.6 ± 2.2 | 11.1 ± 2.2 |
| Vimentin-Positive Fibroblasts | Increased | Significantly Decreased |
| α-SMA-Positive Arterioles | - | Significantly Increased |
Experimental Protocols
Protocol 1: Chronic Cardiac Fibrosis Induced by cMyBP-C40k Overexpression
This protocol describes a chronic, genetically induced model of cardiac fibrosis where this compound is administered over a long term to assess its efficacy in preventing fibrosis progression.
1. Animal Model:
-
Use double transgenic (Dtg) mice with inducible, cardiomyocyte-specific expression of the 40-kDa fragment of cardiac myosin-binding protein C (cMyBP-C40k). Non-transgenic (Ntg) littermates serve as controls.
-
Induce transgene expression in adult mice (e.g., at 6-8 weeks of age) according to the specific genetic system (e.g., tetracycline-off system).
2. This compound Preparation and Administration:
-
Reagent: this compound peptide (Sequence: YARAAARQARAKALARQLGVAA).
-
Vehicle: Sterile Phosphate Buffered Saline (PBS).
-
Working Solution: Dissolve this compound in sterile PBS to a final concentration suitable for injection volume (e.g., 5 µg/mL for a 10 mL/kg injection volume).
-
Treatment Schedule:
-
Begin treatment 4-6 weeks after transgene induction.
-
Administer this compound at a dose of 50 µg/kg via intraperitoneal (IP) injection.
-
Administer injections daily for up to 30 weeks .
-
-
Control Groups:
-
Ntg mice receiving daily PBS injections.
-
Ntg mice receiving daily this compound (50 µg/kg) injections.
-
Dtg mice receiving daily PBS injections.
-
3. Endpoint Analysis (at 24-30 weeks of treatment):
-
Histology: Perfuse hearts and fix in 10% formalin. Embed in paraffin and section for Masson's Trichrome staining to assess collagen deposition and interstitial fibrosis.
-
Fibrosis Quantification:
-
Measure total collagen content using a hydroxyproline assay on ventricular tissue.
-
Perform immunofluorescence or immunohistochemistry for α-SMA and periostin to identify myofibroblasts and fibrotic markers.
-
-
Gene Expression: Extract RNA from ventricular tissue and perform qRT-PCR for fibrotic markers (e.g., Acta2 (α-SMA), Postn (Periostin)).
-
Hypertrophy Assessment: Measure heart weight to body weight ratio and determine cardiomyocyte cross-sectional area from stained tissue sections (e.g., using wheat germ agglutinin staining).
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis
This protocol describes a chemically-induced model of pulmonary fibrosis. This compound can be administered to either prevent or treat established fibrosis.
1. Animal Model:
-
Use C57BL/6 mice, 8-10 weeks old.
2. Bleomycin Administration:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Administer a single intratracheal (IT) instillation of bleomycin sulfate dissolved in sterile saline. A typical dose is 1.5 - 3.0 U/kg.
-
The fibrotic phase typically develops between days 7 and 21 post-instillation.
3. This compound Preparation and Administration:
-
Reagent: this compound peptide.
-
Vehicle: Sterile PBS.
-
Working Solution: Prepare as described in Protocol 1.
-
Treatment Schedule (Therapeutic Regimen):
-
To model treatment of established fibrosis, begin this compound administration 7-10 days after bleomycin instillation.
-
Administer this compound at a dose of 25-75 µg/kg via intraperitoneal (IP) injection.
-
Continue daily injections until the study endpoint (e.g., day 21 or 28).
-
-
Control Groups:
-
Saline IT + PBS IP.
-
Bleomycin IT + PBS IP.
-
4. Endpoint Analysis (at Day 21 or 28):
-
Histology: Perfuse lungs and fix for paraffin embedding. Section and perform Masson's Trichrome or Sirius Red staining to visualize collagen.
-
Fibrosis Quantification:
-
Score histology sections using the Ashcroft scoring method.
-
Measure total lung collagen content via hydroxyproline assay.
-
-
Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts (macrophages, neutrophils, lymphocytes) and total protein.
-
Gene Expression: Extract RNA from lung tissue for qRT-PCR analysis of fibrotic (Col1a1, Acta2) and inflammatory (Il-6, Tnf-α) markers.
General Considerations for Other Chronic Models
While specific studies for this compound in liver and kidney fibrosis models were not identified, the following established protocols can be adapted to test its efficacy. The dosage and administration route (50 µg/kg/day, IP) used in the chronic cardiac model serves as a strong starting point.
-
Liver Fibrosis (Carbon Tetrachloride Model):
-
Induction: Administer CCl4 (e.g., 1 mL/kg, 10% solution in olive oil) via IP injection twice weekly for 4-8 weeks.
-
This compound Treatment: Can be started concurrently with CCl4 (prophylactic) or after a fibrotic baseline is established (e.g., after 4 weeks, therapeutic).
-
Endpoints: Serum ALT/AST levels, liver hydroxyproline content, Sirius Red and α-SMA staining.
-
-
Kidney Fibrosis (Unilateral Ureteral Obstruction - UUO Model):
-
Induction: Surgically ligate one ureter. This induces rapid fibrosis in the obstructed kidney, typically assessed at 7-14 days post-surgery.
-
This compound Treatment: Begin daily IP injections on the day of surgery and continue until the endpoint.
-
Endpoints: Histological analysis of the obstructed kidney for tubular injury and interstitial fibrosis (Masson's Trichrome), and immunohistochemistry for fibronectin and α-SMA.
-
References
- 1. MMI‐0100 Inhibits Cardiac Fibrosis in a Mouse Model Overexpressing Cardiac Myosin Binding Protein C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MMI-0100
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMI-0100 is a cell-permeant peptide inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). It has demonstrated significant therapeutic potential in preclinical models of diseases characterized by inflammation and fibrosis.[1][2][3] this compound effectively reduces fibrosis and inflammation in conditions such as myocardial infarction, pulmonary fibrosis, and vein graft intimal hyperplasia.[3] These application notes provide detailed protocols for the preparation and in vivo administration of this compound to facilitate further research and development.
Mechanism of Action: MK2 Signaling Pathway
This compound exerts its therapeutic effects by inhibiting MK2, a key downstream kinase in the p38 MAPK signaling pathway. Upon activation by cellular stressors and inflammatory cytokines, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates various downstream substrates, leading to inflammatory responses and cytoskeletal remodeling. This compound's inhibition of MK2 disrupts these processes.
Caption: this compound inhibits the MK2 signaling pathway.
This compound Peptide Properties and Reconstitution
The amino acid sequence of this compound is YARAAARQARAKALARQLGVAA. Based on its composition of basic (Arginine, Lysine) and acidic amino acids at a physiological pH of 7.4, the peptide has a net positive charge, which contributes to its solubility in aqueous solutions such as Phosphate Buffered Saline (PBS).
Reconstitution Protocol:
-
Determine the appropriate solvent: For in vivo administration, sterile PBS is the recommended solvent.[4] For in vitro studies, Dimethyl Sulfoxide (DMSO) can be used.
-
Calculate the required volume: To prepare a stock solution, calculate the volume of solvent needed to achieve the desired concentration. For example, to make a 20 μg/mL solution from a 1 mg peptide vial, you would add 50 mL of sterile PBS.
-
Reconstitution: Aseptically add the calculated volume of sterile PBS to the vial containing the lyophilized this compound peptide.
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Storage: Aliquot the reconstituted peptide solution into sterile, low-protein-binding microcentrifuge tubes. Store aliquots at -80°C for long-term storage. Thaw aliquots on ice immediately before use and avoid repeated freeze-thaw cycles.
In Vivo Administration Protocols
The following are detailed protocols for the administration of this compound in mice, based on preclinical studies.
Intraperitoneal (IP) Injection
This is the most common route of administration reported for this compound in various disease models.
Caption: Workflow for intraperitoneal injection of this compound.
Protocol:
-
Preparation: Reconstitute this compound in sterile PBS to a working concentration (e.g., 20 μg/mL).
-
Dosage Calculation: Calculate the injection volume based on the animal's body weight and the desired dose. For a 25g mouse and a dose of 50 μg/kg, the required volume of a 20 μg/mL solution would be 62.5 μL.
-
Administration:
-
Restrain the mouse appropriately.
-
Using a 27-30 gauge needle, perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.
-
Administer the calculated volume of the this compound solution.
-
-
Frequency: Daily injections are typical for many preclinical models.
Intranasal/Nebulized Administration
This route is relevant for pulmonary diseases and for targeting the central nervous system.
Caption: Workflow for intranasal or nebulized this compound.
Protocol:
-
Preparation: For intranasal delivery to the CNS, this compound has been dissolved in 10% β-cyclodextrin. For pulmonary delivery, PBS is a suitable vehicle.
-
Dosage: A dose of 25 nmol in a 10 μL volume has been used for intranasal administration in mice.
-
Administration (Intranasal):
-
Anesthetize the mouse (e.g., with isoflurane).
-
Using a micropipette, slowly administer the this compound solution into the nares of the mouse.
-
-
Administration (Nebulization):
-
Place the conscious or lightly anesthetized mouse in a whole-body or nose-only inhalation chamber.
-
Use a nebulizer (e.g., ultrasonic or vibrating mesh) that generates particles in the range of 1-5 μm for optimal lung deposition in rodents.
-
Nebulize the this compound solution for a predetermined duration (e.g., 20-30 minutes).
-
Summary of In Vivo Efficacy Data
The following tables summarize the quantitative outcomes from various preclinical studies of this compound.
Table 1: Efficacy of this compound in Cardiac Fibrosis Models
| Animal Model | Administration Route & Dosage | Key Findings | Reference |
| Mouse Myocardial Infarction (LAD ligation) | IP, 50 μg/kg/day for 14 days | ~50% reduction in fibrosis at 2 weeks. Improved cardiac function (ejection fraction and fractional shortening). | |
| Mouse Chronic Cardiac Fibrosis (cMyBP-C40k) | IP, 50 μg/kg/day for 30 weeks | Significantly reduced interstitial fibrosis. Decreased cardiac hypertrophy and prolonged survival. |
Table 2: Efficacy of this compound in Other Disease Models
| Animal Model | Administration Route & Dosage | Key Findings | Reference |
| Mouse Colitis (DSS-induced) | IP, 0.5 and 1 mg/kg/day for 6 days | Significant amelioration of body weight loss and colon shortening. Dramatic decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | |
| Mouse Neuroinflammation (Aβ1-42 or LPS-induced) | Intranasal, 25 nmol | Ameliorated memory deficits. Suppressed activation of astrocytes and microglia. Decreased pro-inflammatory cytokines in the brain. | |
| Mouse Pulmonary Fibrosis (Bleomycin-induced) | Systemic (IP) or local (nebulized) | Reversed established fibrosis and decreased circulating IL-6 levels. | |
| Mouse Vein Graft Intimal Hyperplasia | Not specified | Reduced intimal hyperplasia. |
Conclusion
This compound is a promising therapeutic peptide with demonstrated efficacy in a range of preclinical models of fibrotic and inflammatory diseases. The protocols and data presented here provide a comprehensive guide for researchers to effectively prepare and administer this compound for in vivo studies, contributing to the advancement of its therapeutic development.
References
- 1. Intranasal this compound Attenuates Aβ1−42- and LPS-Induced Neuroinflammation and Memory Impairments via the MK2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Intranasal Delivery of RIG-I Agonist Drives Pulmonary Myeloid Cell Activation in Mice [frontiersin.org]
Application Notes and Protocols for Immunofluorescence Staining of Fibrosis Markers with MMI-0100
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMI-0100 is a cell-permeant peptide inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway.[1][2][3] This pathway is critically involved in inflammatory and fibrotic processes.[4][5] this compound has demonstrated significant anti-fibrotic effects in various preclinical models, including cardiac, pulmonary, and vascular fibrosis, by inhibiting the differentiation of fibroblasts into myofibroblasts and reducing the deposition of extracellular matrix (ECM) proteins.
Myofibroblasts are the primary cell type responsible for the excessive ECM deposition characteristic of fibrosis. These cells are identified by the expression of α-smooth muscle actin (α-SMA). Key components of the fibrotic ECM include Collagen I and Fibronectin. Immunofluorescence staining is a powerful technique to visualize and quantify the expression of these key fibrosis markers in tissues and cell cultures, thereby enabling the assessment of the therapeutic efficacy of anti-fibrotic compounds like this compound.
These application notes provide a summary of the effects of this compound on fibrosis markers and a detailed protocol for their immunofluorescent staining.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key fibrosis markers based on findings reported in the literature. While direct quantitative immunofluorescence data is not always provided in publications, the tables below are structured to reflect the reported outcomes, such as significant reductions in marker expression.
Table 1: Effect of this compound on α-Smooth Muscle Actin (α-SMA) Expression
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of α-SMA Positive Cells (%) | Fold Change vs. Control |
| Vehicle Control | 150 ± 15 | 75 ± 8 | 1.0 |
| This compound (10 µM) | 60 ± 8 | 30 ± 5 | 0.4 |
Note: Data are representative examples based on qualitative findings of significant reduction. Actual values will vary depending on the experimental model and conditions.
Table 2: Effect of this compound on Collagen I Deposition
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Area of Collagen I Staining (%) | Fold Change vs. Control |
| Vehicle Control | 200 ± 20 | 60 ± 7 | 1.0 |
| This compound (10 µM) | 80 ± 12 | 25 ± 4 | 0.4 |
Note: Data are representative examples based on qualitative findings of significant reduction. Actual values will vary depending on the experimental model and conditions.
Table 3: Effect of this compound on Fibronectin Expression
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Area of Fibronectin Staining (%) | Fold Change vs. Control |
| Vehicle Control | 180 ± 18 | 65 ± 6 | 1.0 |
| This compound (10 µM) | 70 ± 10 | 28 ± 5 | 0.39 |
Note: Data are representative examples based on qualitative findings of significant reduction. Actual values will vary depending on the experimental model and conditions.
Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting the p38 MAPK/MK2 signaling pathway. Pro-fibrotic stimuli, such as TGF-β, activate p38 MAPK, which in turn phosphorylates and activates MK2. Activated MK2 promotes the expression of pro-fibrotic genes, leading to fibroblast differentiation into myofibroblasts and increased ECM production. This compound directly inhibits MK2, thereby blocking these downstream effects.
Caption: this compound signaling pathway in fibrosis.
Experimental Protocols
Immunofluorescence Staining of Fibrosis Markers (α-SMA, Collagen I, Fibronectin)
This protocol provides a general guideline for immunofluorescence staining of fibrosis markers in formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells. Optimization may be required for specific antibodies and sample types.
Materials:
-
FFPE tissue sections or cells grown on coverslips
-
Xylene and ethanol series (100%, 95%, 70%) for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibodies (anti-α-SMA, anti-Collagen I, anti-Fibronectin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Phosphate-buffered saline (PBS)
-
Coplin jars
-
Humidified chamber
-
Fluorescence microscope
Protocol:
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval (for FFPE sections):
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to standard protocols (e.g., microwave at high power for 2 minutes, then low power for 10 minutes).
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Permeabilization (for cultured cells and required for some antigens in tissue):
-
Incubate samples with permeabilization buffer for 10-15 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate samples with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in blocking buffer.
-
Incubate samples with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse samples with PBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Dilute fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate samples with the secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Rinse samples with PBS (3 x 5 minutes) in the dark.
-
-
Counterstaining:
-
Incubate samples with DAPI solution for 5 minutes at room temperature in the dark.
-
Rinse with PBS (1 x 5 minutes).
-
-
Mounting:
-
Mount coverslips onto slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging and Analysis:
-
Visualize samples using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets.
-
Quantify fluorescence intensity and/or the number of positive cells using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast-specific genetic manipulation of p38 MAPK in vivo reveals its central regulatory role in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Tissue Delivery of MMI-0100
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMI-0100 is a cell-permeant peptide inhibitor of MAPKAP kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway.[1][2] By inhibiting MK2, this compound effectively modulates inflammatory and fibrotic processes, showing therapeutic potential in a variety of preclinical models, including cardiac fibrosis, pulmonary fibrosis, and vascular intimal hyperplasia.[1][2][3] These application notes provide detailed protocols for the targeted delivery of this compound to specific tissues, a summary of its mechanism of action, and quantitative data from relevant preclinical studies.
Mechanism of Action: Inhibition of the p38/MK2 Signaling Pathway
This compound exerts its anti-inflammatory and anti-fibrotic effects by specifically inhibiting the activation of MK2. Under conditions of cellular stress or inflammation, the p38 MAPK is activated and, in turn, phosphorylates and activates MK2. Activated MK2 then phosphorylates a number of downstream targets, leading to the stabilization of pro-inflammatory cytokine mRNAs (e.g., TNF-α, IL-6) and the promotion of cellular processes that contribute to fibrosis. This compound blocks the phosphorylation of MK2 by p38 MAPK, thereby preventing these downstream events. This targeted inhibition is advantageous as it avoids the broad and potentially toxic effects of upstream p38 MAPK inhibition.
Caption: this compound inhibits the p38/MK2 signaling pathway.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of this compound in various disease models and with different delivery methods.
Table 1: Efficacy of this compound in a Murine Model of Acute Myocardial Infarction
| Delivery Method | Dosage | Treatment Duration | Key Finding | Reference |
| Intraperitoneal (IP) Injection | 50 µg/kg/day | 14 days | ~50% reduction in cardiac fibrosis | |
| Nebulization (Inhalation) | 100 µg/kg/day | 14 days | Similar protection against systolic dysfunction as IP injection |
Table 2: Efficacy of this compound in a Murine Model of Chronic Cardiac Fibrosis
| Delivery Method | Dosage | Treatment Duration | Key Findings | Reference |
| Intraperitoneal (IP) Injection | 50 µg/kg/day | 30 weeks | Reduced cardiac fibrosis, decreased cardiac hypertrophy, and prolonged survival. |
Table 3: Efficacy of this compound in a Murine Model of Pulmonary Fibrosis
| Delivery Method | Dosage | Treatment Duration | Key Finding | Reference |
| Intraperitoneal (IP) Injection / Nebulization (Inhalation) | Not specified in abstract | Not specified in abstract | Reversed previously established fibrosis and significantly decreased circulating IL-6 levels. |
Experimental Protocols
The following are detailed protocols for the delivery of this compound in preclinical research settings.
Protocol 1: Intraperitoneal (IP) Delivery of this compound in a Murine Model of Cardiac Fibrosis
This protocol is adapted from studies investigating the therapeutic effects of this compound in a mouse model of acute myocardial infarction.
Materials:
-
This compound peptide (YARAAARQARAKALARQLGVAA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 ml syringes with 27-30 gauge needles
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound peptide in sterile PBS to a final concentration of 20 µg/mL.
-
Vortex gently to ensure complete dissolution.
-
Prepare daily aliquots of the solution to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C and thaw immediately before use.
-
-
Animal Model:
-
Induce acute myocardial infarction (AMI) in mice via permanent ligation of the left anterior descending (LAD) coronary artery.
-
-
Administration of this compound:
-
Administer the first dose of this compound (50 µg/kg) via intraperitoneal injection within 30-60 minutes post-AMI.
-
Continue daily IP injections of this compound (50 µg/kg) for the duration of the study (e.g., 14 days).
-
For a 25g mouse, the injection volume would be 62.5 µL of the 20 µg/mL solution.
-
Workflow Diagram:
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
Troubleshooting & Optimization
MMI-0100 Technical Support Center: Troubleshooting Solubility and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides solutions to common issues encountered with the solubility of MMI-0100, a cell-permeable peptide inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). Additionally, it offers detailed experimental protocols and answers to frequently asked questions to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeant peptide inhibitor of MAPKAP kinase 2 (MK2) with the amino acid sequence YARAAARQARAKALARQLGVAA.[1][2] It has demonstrated anti-inflammatory and anti-fibrotic properties in various preclinical models, including those for cardiac and pulmonary fibrosis.[1][3][4] this compound exerts its effects by inhibiting MK2, a key downstream kinase in the p38 MAPK signaling pathway. This pathway is activated by cellular stressors and inflammatory cytokines. By inhibiting MK2, this compound can modulate downstream inflammatory and fibrotic processes.
Q2: What is the physical appearance and molecular weight of this compound?
A2: this compound is typically supplied as a white to off-white freeze-dried (lyophilized) solid. Its molecular weight is 2283.67 g/mol .
Q3: How should I store this compound?
A3: this compound should be stored in a dry, dark, and frozen environment. For long-term storage of the lyophilized powder, a temperature of -20°C or -80°C is recommended. Once reconstituted in solution, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting this compound Solubility Issues
Researchers may occasionally face challenges when dissolving this compound. The following table summarizes recommended solvents and provides troubleshooting tips for common solubility problems.
| Issue | Recommended Solvent | Troubleshooting Steps |
| Difficulty dissolving for in vitro (cell culture) experiments | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) | 1. Ensure you are using a minimal amount of DMSO to create a concentrated stock solution. 2. Briefly warm the solution to 37°C. 3. Gently vortex or sonicate the solution to aid dissolution. 4. For cell culture, the final concentration of DMSO in the media should be kept low (e.g., ≤0.5%) to avoid cytotoxicity. |
| Precipitation observed after diluting DMSO stock in aqueous media | N/A | 1. This is a common occurrence when diluting a compound from an organic solvent into an aqueous buffer. 2. Ensure rapid and thorough mixing during dilution. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing. 3. If precipitation persists, brief warming and sonication may help redissolve the peptide. |
| Difficulty dissolving for in vivo (animal) experiments | Sterile Phosphate-Buffered Saline (PBS) | 1. For intraperitoneal injections, this compound has been successfully dissolved in PBS. 2. If solubility is an issue, consider preparing a more concentrated stock in a minimal amount of DMSO first, and then diluting with PBS. Ensure the final DMSO concentration is safe for the intended animal model and route of administration. |
Quantitative Solubility Data
While specific maximum solubility data is not widely published, the following concentrations have been successfully used in peer-reviewed studies:
| Solvent | Application | Reported Concentration | Citation |
| DMSO | In vitro (stock solution) | Not specified, but used to achieve final concentrations of 20 µM and 100 µM in media with 0.5% DMSO. | |
| PBS | In vivo (intraperitoneal injection) | 20 µg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated this compound stock solution in DMSO for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Pre-cool: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitution: Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Gently vortex the tube until the peptide is fully dissolved. If necessary, briefly warm the tube to 37°C and sonicate for a few minutes. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Solution for In Vivo Use
This protocol details the preparation of this compound in PBS for intraperitoneal injection in animal models.
Materials:
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free tubes
Procedure:
-
Pre-cool and Centrifuge: As described in Protocol 1.
-
Reconstitution: Add the calculated volume of sterile PBS to the vial to achieve the desired final concentration (e.g., 20 µg/mL).
-
Dissolution: Gently vortex the tube until the peptide is completely dissolved.
-
Storage: For daily use, aliquots of the PBS solution can be stored at -80°C and thawed immediately before use.
Signaling Pathway and Experimental Workflow Diagrams
To further aid in experimental design and data interpretation, the following diagrams illustrate the this compound mechanism of action and a typical experimental workflow.
Caption: this compound inhibits the p38/MK2 signaling pathway.
Caption: General experimental workflow for using this compound.
References
MMI-0100 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the MMI-0100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with the MK2 inhibitor, this compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your this compound experiments.
Question 1: Why am I observing high variability in my cell viability or apoptosis assay results between replicate wells?
Answer: High variability in plate-based assays is a common issue that can often be traced back to several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure you have a homogenous single-cell suspension before seeding. When pipetting, gently mix the cell suspension between pipetting to prevent settling.
-
Pipetting Inaccuracy: Small volume errors, especially with concentrated inhibitor stocks, can lead to significant differences in the final concentration. Use calibrated pipettes and consider preparing a master mix of your final this compound dilution to add to the wells.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can impact cell growth and the inhibitor's effect. It is recommended to avoid using the outer wells for critical measurements; instead, fill them with sterile media or PBS to maintain a humid environment across the plate.
-
Inconsistent Incubation Times: For kinetic assays, ensure that the addition of reagents and the stopping of reactions are performed consistently across all wells.
Question 2: I am not observing the expected inhibitory effect of this compound on my target cells. What are the possible reasons?
Answer: A lack of expected biological effect from this compound can stem from several issues related to the compound itself or the experimental setup.
-
Inhibitor Instability/Degradation: As a peptide, this compound may be susceptible to degradation, especially with repeated freeze-thaw cycles of the stock solution or prolonged incubation in cell culture media. It is advisable to aliquot stock solutions and minimize freeze-thaw cycles. For long-term experiments, consider refreshing the media with a fresh dilution of this compound at regular intervals.
-
Incorrect Concentration: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.
-
Poor Cell Permeability: While this compound is designed to be cell-permeant, its uptake can vary between cell types.[1] Ensure that the cell density is optimal, as very high confluency can sometimes limit compound accessibility.
-
Suboptimal Assay Conditions: The timing of this compound treatment in relation to stimulation (e.g., with an inflammatory agent) is crucial. Ensure that the treatment window is appropriate to observe the inhibition of the signaling pathway.
Question 3: My this compound treatment is leading to unexpected cellular toxicity or off-target effects. How can I troubleshoot this?
Answer: Unexpected phenotypes can arise from off-target effects or cytotoxicity, which can confound your results.
-
Solvent Toxicity: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture media is low (typically below 0.5%) and include a vehicle control (media with the same concentration of DMSO as your this compound treatment) in your experiments.
-
Peptide Purity and Contaminants: Ensure the this compound peptide you are using is of high purity. Contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can sometimes interfere with cellular assays.[2]
-
Off-Target Effects: While this compound is a specific inhibitor of MK2, it is good practice to confirm that the observed phenotype is due to MK2 inhibition.[1][3] If possible, use a structurally unrelated MK2 inhibitor as a control or use techniques like siRNA-mediated knockdown of MK2 to validate your findings.
Question 4: I am seeing inconsistent results in my Western blot for phosphorylated MK2 (p-MK2) after this compound treatment. What could be the cause?
Answer: Inconsistent Western blot results can be frustrating. Here are some common causes and solutions:
-
Suboptimal Stimulation: The p38/MK2 pathway is activated by cellular stress and inflammatory cytokines.[3] Ensure that your positive control cells are adequately stimulated to induce robust MK2 phosphorylation.
-
Timing of Lysate Collection: The phosphorylation of MK2 can be transient. Perform a time-course experiment to determine the peak of MK2 phosphorylation in your model system to ensure you are collecting lysates at the optimal time point.
-
Poor Antibody Quality: The quality of phospho-specific antibodies can be variable. Use an antibody that has been validated for your application and include appropriate controls, such as lysates from stimulated and unstimulated cells, and cells treated with a phosphatase to confirm the specificity of the phospho-antibody.
-
Loading Inconsistencies: Ensure equal protein loading across all lanes of your gel. Use a reliable housekeeping protein (e.g., GAPDH, β-actin) to normalize your results.
Data Summary
The following tables summarize quantitative data from studies using this compound in various experimental models.
Table 1: Effect of this compound on Caspase 3/7 Activity in Cardiomyocytes under Hypoxia
| Cell Line | This compound Concentration (µM) | Hypoxia Duration (hours) | Change in Caspase 3/7 Activity | Reference |
| H9C2 | 100 | 16 | Inhibited increase | |
| H9C2 | 100 | 24 | Inhibited increase |
Table 2: Effect of this compound on LDH Release in Cardiomyocytes under Hypoxia
| Cell Line | This compound Concentration (µM) | Hypoxia Duration (hours) | Change in LDH Release | Reference |
| H9C2 | 20 | 8 | Enhanced release | |
| H9C2 | 100 | 8 | Enhanced release | |
| H9C2 | 100 | 16 | Enhanced release |
Table 3: In Vivo Efficacy of this compound in a Myocardial Infarction Model
| Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |
| Mouse | 50 µg/kg/day | 2 weeks | ~50% reduction in fibrosis |
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments commonly performed with this compound.
Protocol 1: Caspase 3/7 Activity Assay
This protocol is adapted from studies investigating the effect of this compound on apoptosis.
-
Cell Seeding: Seed cells (e.g., H9C2 cardiomyocytes) in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
Induction of Apoptosis: Induce apoptosis using an appropriate stimulus (e.g., hypoxia at 1% oxygen).
-
This compound Treatment: At the start of the apoptosis induction, add this compound to the desired final concentrations (e.g., 20 µM and 100 µM). Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 8, 16, 24 hours).
-
Assay: Use a commercial Caspase 3/7 activity kit (e.g., Caspase-Glo® 3/7 Assay). Follow the manufacturer's instructions, which typically involve adding the reagent, incubating, and measuring luminescence with a plate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures cell membrane integrity and is adapted from studies using this compound.
-
Cell Seeding and Treatment: Follow steps 1-3 from the Caspase 3/7 Activity Assay protocol.
-
Incubation: Incubate the plate for the desired time points.
-
Sample Collection: Carefully collect 100 µl of the culture medium from each well.
-
Assay: Use a commercial LDH release assay kit. Follow the manufacturer's protocol, which typically involves adding the collected medium to a new plate, adding the assay reagents, incubating, and reading the absorbance at 490 nm.
-
Controls: Include a positive control for maximum LDH release by treating some wells with a lysis buffer (e.g., 1% Triton-X-100).
Protocol 3: Western Blot for Phospho-MK2
This protocol is designed to assess the inhibitory effect of this compound on its direct target.
-
Cell Culture and Treatment: Culture your cells to 70-90% confluency. Pre-treat with this compound for a specified time before stimulating the p38/MK2 pathway (e.g., with TNF-α or another relevant stimulus).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated MK2 (p-MK2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total MK2 and a housekeeping protein like GAPDH.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the p38 MAPK signaling pathway by targeting MK2.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent this compound experimental data.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating this compound's effect on cells in vitro.
References
Technical Support Center: MMI-0100 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize MMI-0100 toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeant peptide inhibitor of MAPK-activated protein kinase 2 (MK2).[1][2] MK2 is a downstream substrate of p38 MAPK and plays a crucial role in inflammatory responses and fibrotic processes.[3][4] By inhibiting MK2, this compound can suppress inflammation and fibrosis.[5]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily investigated for its anti-fibrotic and anti-inflammatory properties. It has been studied in various models, including cardiac fibrosis following myocardial infarction, pulmonary fibrosis, and intimal hyperplasia.
Q3: How should I dissolve and store this compound?
A3: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤0.1%) to avoid solvent-induced toxicity. Store the stock solution at -20°C or -80°C as recommended by the manufacturer.
Q4: What are the typical working concentrations for this compound in cell culture?
A4: Published studies have used this compound at concentrations ranging from 20 µM to 100 µM. The optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q5: Does this compound exhibit cell-type-specific effects?
A5: Yes, this compound has demonstrated cell-type-specific effects. For instance, in cardiac models, it has been shown to inhibit apoptosis in cardiomyocytes while promoting cell death in primary cardiac fibroblasts. Therefore, it is crucial to evaluate its effects on your specific cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at all tested concentrations. | High starting concentration: The initial concentrations used may be too high for the specific cell line. | Perform a dose-response experiment starting with a much lower concentration range (e.g., 1-10 µM) and titrate up to find the optimal, non-toxic working concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. | |
| Prolonged exposure time: Continuous exposure to this compound may be cytotoxic. | Conduct a time-course experiment to determine the optimal exposure duration. It may be possible to achieve the desired biological effect with a shorter incubation time, thereby reducing toxicity. | |
| Inconsistent results between experiments. | Variable cell density: The number of cells seeded can influence the effective concentration of the compound per cell. | Standardize the cell seeding density for all experiments. Ensure that cells are in the logarithmic growth phase and are evenly distributed in the culture vessel. |
| Peptide degradation: Improper storage and handling can lead to the degradation of the this compound peptide. | Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. Store aliquots at the recommended temperature (-20°C or -80°C). | |
| No biological effect observed. | Low concentration: The concentrations used may be too low to elicit a response in your cell model. | If no toxicity is observed, gradually increase the concentration of this compound. |
| Cell line insensitivity: The targeted signaling pathway (p38/MK2) may not be active or play a significant role in the cellular process being studied in your specific cell line. | Confirm the activation of the p38/MK2 pathway in your cell model under your experimental conditions, for example, by Western blotting for phosphorylated MK2. |
Quantitative Data Summary
Table 1: Effect of this compound on Caspase 3/7 Activity and LDH Release in H9C2 Cardiomyocytes under Hypoxia
| Treatment | 8 hours | 16 hours | 24 hours |
| Caspase 3/7 Activity (Fold Change vs. Normoxia) | |||
| Hypoxia (Vehicle) | ~5 | ~15 | ~20 |
| Hypoxia + 20 µM this compound | No significant change | ~10 | ~12 |
| Hypoxia + 100 µM this compound | No significant change | ~8 | ~10 |
| LDH Release (% of Total) | |||
| Hypoxia (Vehicle) | ~20% | ~40% | ~60-80% |
| Hypoxia + 20 µM this compound | ~30% | ~40% | ~60-80% |
| Hypoxia + 100 µM this compound | ~35% | ~50% | ~60-80% |
Data synthesized from information presented in Xu et al., 2014.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general procedure for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with the lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating MMI-0100 activity in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of MMI-0100 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeant peptide inhibitor of MAPK-activated protein kinase 2 (MK2). It functions by targeting the substrate-binding site of MK2, thereby inhibiting its activity and downstream signaling pathways involved in inflammation and fibrosis.[1][2][3][4] this compound has been shown to reduce fibrosis and inflammation in various models, including cardiac fibrosis, intimal hyperplasia, and pulmonary fibrosis.[1]
Q2: In which cell lines has this compound activity been reported?
A2: this compound has demonstrated activity in several cell types, including:
-
Cardiomyocytes: H9C2 and HL-1 cell lines.
-
Cardiac Fibroblasts: Primary rat cardiac fibroblasts.
-
Endothelial Cells: Human endothelial cells.
-
Smooth Muscle Cells: Human smooth muscle cells.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture media to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment and to store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What is the downstream target of this compound that can be used for validating its activity?
A4: A key downstream substrate of MK2 is Heat Shock Protein 27 (HSP27). Inhibition of MK2 by this compound leads to a decrease in the phosphorylation of HSP27 at serine residues (e.g., Ser15, Ser78, Ser82). Therefore, analyzing the phosphorylation status of HSP27 by Western blotting is a reliable method to validate the intracellular activity of this compound.
Data Presentation
| Cell Line/Type | Species | Tissue/Organ | Effective Concentration Range | Observed Effect | Reference |
| H9C2 | Rat | Heart (Cardiomyocyte) | 20 µM - 100 µM | Inhibition of hypoxia-induced caspase 3/7 activity | |
| HL-1 | Mouse | Heart (Cardiomyocyte) | 20 µM - 100 µM | Inhibition of hypoxia-induced caspase 3/7 activity | |
| Primary Cardiac Fibroblasts | Rat | Heart | 100 µM | Enhanced hypoxia-induced caspase 3/7 activity | |
| Human Endothelial Cells | Human | Vasculature | Pharmacological doses | Minimal effect on proliferation, suppression of IL-6 | |
| Human Smooth Muscle Cells | Human | Vasculature | Pharmacological doses | Minimal effect on proliferation |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the p38 MAPK/MK2 signaling pathway.
Experimental Protocols
Here are detailed methodologies for key experiments to validate this compound activity.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Workflow:
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Phospho-HSP27
This protocol is to determine the effect of this compound on the phosphorylation of HSP27.
Workflow:
Caption: Workflow for Western blot analysis of p-HSP27.
Materials:
-
Cells of interest
-
This compound
-
Stimulus to activate the p38/MK2 pathway (e.g., anisomycin, sorbitol, or cytokines)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound or vehicle (DMSO) for a specified time.
-
Stimulate the cells with an appropriate agonist to activate the p38/MK2 pathway for a short period (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total HSP27 and the loading control to normalize the data.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of p-HSP27 | 1. This compound degradation: Improper storage or handling. 2. Insufficient this compound concentration or incubation time: The dose or duration of treatment may not be optimal for the cell line. 3. Low basal p-HSP27 levels: The p38/MK2 pathway may not be sufficiently active in your cell model. | 1. Ensure this compound is stored correctly and prepare fresh dilutions. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Stimulate the cells with a known activator of the p38 pathway (e.g., anisomycin, sorbitol) before this compound treatment. |
| High background in Western blot | 1. Inappropriate blocking agent: Milk can interfere with phospho-antibody detection. 2. Antibody concentration too high: Non-specific binding of primary or secondary antibodies. 3. Insufficient washing: Residual antibodies on the membrane. | 1. Use 5% BSA in TBST as the blocking buffer for phospho-antibodies. 2. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes with TBST. |
| Inconsistent results in cell viability assays | 1. This compound precipitation: The peptide may come out of solution at high concentrations in aqueous media. 2. Uneven cell seeding: Variation in cell number across wells. 3. Edge effects in the microplate: Evaporation from the outer wells. | 1. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try a lower concentration or a different solvent for the stock solution. 2. Ensure a single-cell suspension and proper mixing before seeding. 3. Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media. |
| This compound appears to be inactive | 1. Cell permeability issues: Although designed to be cell-permeant, uptake can vary between cell lines. 2. Rapid degradation in culture media: Peptides can be susceptible to proteases in the serum. | 1. Verify cellular uptake using a fluorescently labeled version of this compound, if available. 2. Consider using serum-free or reduced-serum media for the duration of the this compound treatment, if compatible with your cells. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
MMI-0100 lot-to-lot variability and quality control
This technical support center provides guidance for researchers, scientists, and drug development professionals using MMI-0100, a cell-permeant peptide inhibitor of MAPKAP Kinase 2 (MK2).[1][2][3][4] Here you will find answers to frequently asked questions and troubleshooting guides to address common issues that may arise during your experiments, with a focus on lot-to-lot variability and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cell-permeant peptide that functions as an inhibitor of MAPKAP Kinase 2 (MK2).[1] By inhibiting MK2, this compound interferes with downstream signaling pathways involved in inflammation and fibrosis. This has been shown to reduce cardiac fibrosis, inhibit intimal hyperplasia, and prevent pulmonary fibrosis in various preclinical models. Specifically, it has been observed to inhibit cardiomyocyte apoptosis while promoting apoptosis in primary cardiac fibroblasts.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C or -80°C upon receipt. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use, a refrigerated temperature of 4°C is acceptable for a few days, but long-term storage should be at -80°C.
Q3: How should I reconstitute lyophilized this compound?
It is recommended to reconstitute lyophilized this compound in a sterile, high-purity solvent such as sterile water or a buffer appropriate for your experimental system (e.g., PBS). Briefly centrifuge the vial to ensure the powder is at the bottom before adding the solvent. Gently vortex to dissolve the peptide completely. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO, if used) is compatible with your cells and included in vehicle controls. A study on cardiac fibrosis used a final concentration of 0.5% DMSO in the experimental groups.
Q4: What is the typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have used concentrations ranging from 20 µM to 100 µM in cultured cardiomyocytes and fibroblasts. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy between different lots of this compound.
Lot-to-lot variability is a potential challenge when working with peptide reagents. If you observe significant differences in the biological activity of this compound between lots, consider the following troubleshooting steps:
Troubleshooting Workflow for Lot-to-Lot Variability
Caption: Troubleshooting workflow for addressing lot-to-lot variability of this compound.
Detailed Steps:
-
Perform Quality Control (QC) Checks: Before using a new lot in a large-scale or critical experiment, perform basic QC checks. This includes verifying the peptide concentration and purity.
-
Conduct a Head-to-Head Comparison: Run a small-scale experiment to directly compare the bioactivity of the new lot against a previously validated lot. Use a simple, robust assay such as a cell viability or apoptosis assay.
-
Review Storage and Handling: Ensure that both the old and new lots of this compound have been stored and handled according to the recommended guidelines. Improper storage can lead to degradation of the peptide.
-
Contact Technical Support: If you confirm a significant difference in activity, contact the supplier's technical support with your comparative data.
Issue 2: High background or off-target effects observed in experiments.
If you are observing unexpected cellular responses or high background, consider the following:
-
Vehicle Control: Ensure you have a proper vehicle control in your experiment. If this compound is dissolved in a solvent like DMSO, the same concentration of DMSO should be used as a control.
-
Peptide Purity: Impurities from the synthesis process could potentially cause off-target effects. If you suspect this, consider performing an analysis of the peptide's purity.
-
Concentration Optimization: You may be using a concentration of this compound that is too high for your specific cell type, leading to non-specific effects. Perform a dose-response curve to identify the optimal concentration.
Quality Control Procedures
To ensure the consistency and reliability of your results, it is crucial to have a robust quality control process for each new lot of this compound.
Recommended Quality Control Workflow
Caption: Recommended quality control workflow for new lots of this compound.
Quantitative Data Summary for Lot Comparison
The following table provides an example of how to summarize quantitative data from your lot comparison studies.
| Parameter | Lot A (Reference) | Lot B (New) | Acceptance Criteria | Pass/Fail |
| Purity (HPLC) | 98.5% | 97.9% | ≥ 95% | Pass |
| Concentration (BCA) | 10.2 mg/mL | 9.9 mg/mL | ± 10% of expected | Pass |
| IC50 (MK2 Activity) | 55 nM | 62 nM | ± 20% of reference lot | Pass |
| Cell Viability (EC50) | 25 µM | 35 µM | ± 25% of reference lot | Fail |
Experimental Protocols
Protocol 1: In Vitro MK2 Kinase Activity Assay
This protocol is designed to assess the inhibitory activity of this compound on MK2 kinase.
Materials:
-
Recombinant active MK2 enzyme
-
MK2 substrate (e.g., HSP27)
-
ATP
-
Kinase buffer
-
This compound (multiple concentrations)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the MK2 enzyme, the MK2 substrate, and the this compound dilution or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the this compound concentration and determine the IC50 value.
Protocol 2: Cardiomyocyte Apoptosis Assay
This protocol can be used to evaluate the biological effect of this compound on cardiomyocyte apoptosis.
Materials:
-
Primary cardiomyocytes or a suitable cell line (e.g., H9C2)
-
Cell culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine or simulated ischemia)
-
Caspase-3/7 activity assay kit
-
96-well clear-bottom black plates
Procedure:
-
Seed cardiomyocytes in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce apoptosis using the chosen agent.
-
Incubate for the desired period (e.g., 4-6 hours).
-
Measure caspase-3/7 activity using a commercial kit according to the manufacturer's protocol.
-
Normalize the results to the vehicle-treated control and compare the level of apoptosis inhibition across different lots of this compound.
Signaling Pathway
This compound Mechanism of Action
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moerae Matrix begins Phase I trial of this compound to treat idiopathic pulmonary fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]
Addressing poor cell permeability of MMI-0100
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMI-0100. The information is tailored to address challenges that may be perceived as poor cell permeability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: this compound is described as "cell-permeant," yet I am not observing the expected downstream effects in my cell-based assays. Could this be due to poor cell permeability?
A1: While this compound is designed as a cell-permeant peptide to inhibit MAPKAP kinase 2 (MK2), several factors can influence its apparent intracellular efficacy.[1][2] What may seem like poor cell permeability could stem from other experimental variables. These can include suboptimal peptide handling, issues with solubility or stability in your specific assay conditions, or characteristics of the cell line being used. This guide provides detailed troubleshooting steps to help you identify and address these potential issues.
Q2: What is the mechanism of cellular uptake for this compound?
A2: this compound (YARAAARQARAKALARQLGVAA) is an arginine-rich peptide.[1][3] Peptides with these characteristics typically enter cells through endocytosis, and in some cases, direct translocation across the plasma membrane.[4] The initial interaction is often electrostatic between the positively charged arginine residues and negatively charged components of the cell membrane. However, a significant portion of the peptide may become trapped in endosomes.
Q3: How should I dissolve and store this compound to ensure its activity?
A3: Proper handling of this compound is critical for maintaining its function. For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Subsequently, this stock solution can be diluted in cell culture media to the final working concentration. It is crucial to store the peptide as recommended by the supplier, typically lyophilized at -20°C or colder, and in aliquots to avoid repeated freeze-thaw cycles. Once in solution, long-term storage should be avoided as peptides can have limited stability.
Q4: Does the presence of serum in my cell culture medium affect this compound uptake?
A4: Yes, serum can impact the stability and uptake of peptides. Proteases present in serum can degrade peptides, reducing the effective concentration of this compound available to the cells. Additionally, components of serum may interact with the peptide, potentially hindering its interaction with the cell membrane. If you suspect serum is interfering with your experiment, consider reducing the serum concentration or using serum-free media for the duration of the this compound treatment, if appropriate for your cell line.
Q5: What are typical working concentrations for this compound in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. Published studies have reported using concentrations in the range of 20 µM to 100 µM for in vitro experiments with cell lines. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide: Addressing Apparent Poor Cell Permeability
If you are observing a lack of efficacy with this compound in your experiments, consider the following troubleshooting steps before concluding that poor cell permeability is the sole cause.
Issue 1: Suboptimal Peptide Handling and Preparation
| Potential Cause | Troubleshooting Steps |
| Improper Solubilization | Ensure the lyophilized peptide is completely dissolved in the initial solvent (e.g., DMSO) before further dilution in aqueous buffers or media. It is often more effective to dissolve the peptide fully in a small volume of organic solvent first. Avoid dissolving peptides containing cysteine or methionine in DMSO, as it can cause oxidation. |
| Incorrect Peptide Concentration | The lyophilized powder weight may not accurately reflect the peptide content due to the presence of salts and bound water. Whenever possible, use a more precise method for concentration determination, such as UV absorbance or amino acid analysis. |
| Peptide Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: Experimental Conditions Affecting Peptide Uptake and Stability
| Potential Cause | Troubleshooting Steps |
| Serum Interference | As mentioned in the FAQs, serum components can degrade this compound or interfere with its uptake. Try reducing the serum percentage or using serum-free medium during the peptide treatment. |
| Cell Density and Health | Ensure that cells are in the logarithmic growth phase and are not overly confluent, as this can affect their metabolic activity and uptake efficiency. |
| Incubation Time and Temperature | Cellular uptake is an active process and is temperature-dependent. Ensure incubations are performed at 37°C. Optimize the incubation time with this compound, as uptake and downstream effects are time-dependent. |
| Endosomal Entrapment | A significant portion of internalized this compound may be trapped in endosomes and not reach the cytosol where its target, MK2, is located. The use of endosomal escape enhancers can be considered, though this may introduce other variables to your experiment. |
Issue 3: Verifying Intracellular Delivery and Target Engagement
| Potential Cause | Troubleshooting Steps |
| Insufficient Intracellular Concentration | To confirm that this compound is entering the cells, you can use a fluorescently labeled version of the peptide and visualize its uptake via confocal microscopy. This will also help to assess its subcellular localization. |
| Lack of Target Engagement | A more direct approach to confirm that this compound is reaching its target is to perform a Western blot to assess the phosphorylation status of a known downstream substrate of MK2, such as HSP27. A decrease in phosphorylated HSP27 would indicate successful target engagement. |
| Cell-Type Specific Differences | The efficiency of peptide uptake can vary significantly between different cell types. If possible, test this compound in a cell line that has been previously shown to be responsive. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in published studies. This can serve as a starting point for designing your experiments.
| Application | Concentration/Dose | Delivery Method | Reference |
| In Vitro (Cardiomyocytes and Cardiac Fibroblasts) | 20 µM and 100 µM | Dissolved in DMSO, then added to cell media | |
| In Vivo (Mouse Model of Myocardial Infarction) | 50 µg/kg/day | Intraperitoneal (IP) injection | |
| In Vivo (Mouse Model of Myocardial Infarction) | 100 µg/kg/day | Nebulized inhalation |
Experimental Protocols
Protocol 1: General In Vitro Treatment with this compound
-
Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile DMSO. For example, to make a 10 mM stock, dissolve 2.28 mg of this compound (MW = 2283.67 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 20 µM or 100 µM). Ensure the final DMSO concentration is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as Western blotting for p-HSP27, cell viability assays, or gene expression analysis.
Protocol 2: Assessing Intracellular Uptake with a Fluorescently Labeled Peptide
-
Peptide Labeling: Obtain or prepare a fluorescently labeled version of this compound (e.g., with FITC or TAMRA).
-
Cell Preparation: Seed cells on glass-bottom dishes or chamber slides suitable for confocal microscopy.
-
Treatment: Treat the cells with the fluorescently labeled this compound at the desired concentration and for various time points.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any peptide that is not internalized.
-
Imaging: Immediately image the live cells using a confocal microscope. Observe the localization of the fluorescent signal to determine if the peptide is accumulating in intracellular compartments.
-
Quantification (Optional): Use image analysis software to quantify the intracellular fluorescence intensity.
Visualizations
Caption: p38/MK2 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
Technical Support Center: MMI-0100 Long-Term Treatment Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in long-term MMI-0100 treatment studies.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Variability in Efficacy | 1. Inconsistent Drug Delivery: Improper administration technique leading to variable dosing. 2. Peptide Instability: Degradation of this compound due to improper storage or handling. 3. Animal Model Variability: Differences in age, weight, or disease severity at the start of the study. | 1. Standardize Administration Protocol: Ensure all personnel are trained on the precise technique for the chosen route (e.g., intraperitoneal injection, inhalation). For inhalation, ensure consistent nebulizer performance. 2. Follow Storage Guidelines: Store this compound as recommended by the manufacturer, typically lyophilized at -20°C or -80°C. Reconstituted peptide should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Use freshly prepared dilutions for each experiment. 3. Homogenize Study Groups: Carefully randomize animals into treatment and control groups based on key characteristics to ensure homogeneity at baseline. |
| Unexpected Off-Target Effects | 1. Non-Specific Binding: At high concentrations, peptides can sometimes exhibit non-specific interactions. 2. Activation of Compensatory Pathways: Long-term inhibition of MK2 may lead to the upregulation of other signaling pathways. | 1. Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose that minimizes potential off-target effects. 2. Comprehensive Endpoint Analysis: In addition to the primary endpoints, include analysis of related signaling pathways to identify any compensatory changes. Consider proteomic or transcriptomic analysis to uncover unexpected molecular alterations. |
| Evidence of Toxicity | 1. High Dosage: The administered dose may be too high for the specific animal model or long-term duration. 2. Contaminants in Peptide Preparation: Impurities from the synthesis process could contribute to toxicity. | 1. Re-evaluate Dosing Regimen: If signs of toxicity (e.g., weight loss, behavioral changes) are observed, consider reducing the dose or the frequency of administration. 2. Ensure Peptide Purity: Use high-purity this compound (ideally >95%) from a reputable supplier. Request a certificate of analysis to confirm purity and the absence of contaminants. |
| Difficulty in Assessing Therapeutic Efficacy | 1. Insensitive Biomarkers: The chosen biomarkers may not be sensitive enough to detect subtle long-term changes. 2. Late-Stage Intervention: Treatment may be initiated too late in the disease progression to achieve a significant therapeutic effect. | 1. Utilize a Panel of Biomarkers: Employ a combination of histological, molecular, and functional endpoints to get a comprehensive picture of the treatment effect. For example, in cardiac fibrosis studies, combine fibrosis quantification with functional echocardiography and measurement of inflammatory markers. 2. Optimize Treatment Window: If possible, conduct pilot studies to determine the optimal time to initiate this compound treatment for the specific disease model. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a cell-permeant peptide that acts as an inhibitor of MAPK-activated protein kinase 2 (MK2).[1][2] MK2 is a key downstream kinase in the p38 MAPK signaling pathway, which is involved in inflammation and fibrosis.[1][3] By inhibiting MK2, this compound can reduce inflammation, inhibit fibrosis, and protect against apoptosis in certain cell types.[1]
2. What is the recommended dosage and administration route for this compound in preclinical models?
The optimal dosage and administration route are dependent on the specific disease model. However, published studies provide a starting point. For example, in a mouse model of myocardial infarction, a daily intraperitoneal injection of 50 μg/kg has been shown to be effective. Inhalation of nebulized this compound has also been demonstrated to be a viable administration route for cardiac protection. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental setup.
3. How should I prepare and store this compound solutions?
This compound is a peptide and should be handled with care to prevent degradation.
-
Storage of Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Reconstitution: Reconstitute the lyophilized peptide in a sterile, appropriate solvent (e.g., sterile water or PBS) to create a stock solution.
-
Storage of Stock Solution: Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
4. What are the known effects of this compound on different cell types?
This compound has been shown to have cell-specific effects. For instance, in the context of cardiac injury, it inhibits apoptosis in cardiomyocytes while promoting apoptosis in cardiac fibroblasts. This dual action is thought to contribute to its cardioprotective and anti-fibrotic effects. In endothelial cells, this compound can suppress the expression of pro-inflammatory cytokines like IL-6.
5. Are there any known off-target effects of this compound?
This compound is designed to be a specific inhibitor of MK2. Studies have shown its specificity by demonstrating no effect on pathways not regulated by MK2, such as IL-8 expression. However, as with any inhibitor, the potential for off-target effects, especially at high concentrations or in long-term studies, should be considered. It is good practice to include control experiments to monitor for any unexpected effects.
6. How can I monitor the efficacy of this compound in a long-term study?
A multi-faceted approach is recommended for monitoring long-term efficacy:
-
Histological Analysis: Assess tissue fibrosis using staining methods like Masson's trichrome or Picrosirius red.
-
Immunohistochemistry/Immunofluorescence: Quantify markers of inflammation (e.g., macrophage infiltration) and fibrosis (e.g., α-SMA, collagen deposition).
-
Molecular Analysis: Measure the expression of pro-inflammatory and pro-fibrotic genes and proteins (e.g., IL-6, TGF-β) via qPCR, Western blot, or ELISA.
-
Functional Assessment: Evaluate organ function relevant to the disease model (e.g., echocardiography for cardiac function, pulmonary function tests for lung fibrosis).
7. Have long-term toxicity studies of this compound been conducted?
Yes, long-term studies have been conducted. In a 30-week study in mice, this compound was found to be benign in control animals, with no adverse effects on cardiac anatomy, function, or survival. A 48-month study in humans for a different condition (Graves' disease treated with methimazole, also abbreviated MMI, but a different compound) also suggested good long-term tolerability at low doses, with most adverse events occurring early in treatment. While this compound has shown a favorable safety profile in preclinical and early clinical studies, it is still important to monitor for any signs of toxicity in long-term animal experiments.
Experimental Protocols & Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway targeted by this compound.
General Workflow for a Long-Term this compound In Vivo Study
This diagram outlines a typical experimental workflow for a long-term this compound study in an animal model of disease.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting variability in experimental outcomes.
References
- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moerae Matrix begins Phase I trial of this compound to treat idiopathic pulmonary fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]
Validation & Comparative
MMI-0100 in Fibrosis: A Comparative Analysis of MK2 Inhibitors
For researchers and professionals in drug development, the landscape of anti-fibrotic therapies is continually evolving. A promising target in this arena is the MAP kinase-activated protein kinase 2 (MK2), a key downstream effector in inflammatory and fibrotic signaling pathways. This guide provides a comparative overview of MMI-0100, a cell-permeant peptide inhibitor of MK2, against other MK2 inhibitors in preclinical fibrosis models, supported by experimental data and detailed protocols.
The Role of MK2 in Fibrosis
Fibrosis, the excessive deposition of extracellular matrix components, is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, lungs, liver, and kidneys. The signaling pathways that drive fibrosis are complex, often involving a cascade of inflammatory and pro-fibrotic mediators. A central player in this process is the p38 MAPK/MK2 signaling axis. Upon activation by cellular stressors and pro-fibrotic cytokines like TGF-β, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, regulates the expression of pro-inflammatory cytokines and is implicated in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen production.[1][2] Inhibition of MK2, therefore, represents a targeted therapeutic strategy to disrupt these pathological processes.
This compound: A Profile
This compound is a cell-permeant peptide inhibitor designed to specifically target and inhibit the activity of MK2.[3] Its therapeutic potential has been investigated in a variety of preclinical fibrosis models, demonstrating significant efficacy in reducing fibrotic pathology.
Performance in Cardiac Fibrosis Models
In a murine model of acute myocardial infarction (AMI) induced by permanent ligation of the left anterior descending (LAD) coronary artery, treatment with this compound demonstrated a substantial reduction in cardiac fibrosis.[3][4] When administered 30 minutes post-ligation, this compound reduced the resulting fibrosis by approximately 50% at the two-week mark, which was accompanied by improved cardiac function and a decrease in left ventricular dilation. Histological analysis revealed that this compound treatment preserved islands of viable myocytes within the infarct scar, in contrast to the complete fibrosis observed in untreated animals.
Further studies in a chronic model of cardiac fibrosis, using a transgenic mouse model overexpressing a truncated form of cardiac myosin-binding protein C (cMyBP-C40k), also showed significant anti-fibrotic effects of this compound. Long-term treatment with this compound over 30 weeks reduced cardiac fibrosis, decreased cardiac hypertrophy, and prolonged survival in these mice. Quantitative analysis via hydroxyproline assay confirmed a complete blockage of the two-fold induction of hydroxyproline content in the hearts of this compound-treated transgenic mice.
Performance in Pulmonary Fibrosis Models
This compound has also shown promise in preclinical models of pulmonary fibrosis. In a murine model of bleomycin-induced lung fibrosis, this compound was found to reduce collagen content and hyaluronan accumulation. The inhibitor was also effective at inhibiting the invasive capacity of lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IPF). These findings suggest that this compound can attenuate fibroblast activation and extracellular matrix deposition in the lungs. Preclinical data has been encouraging enough to support the initiation of a Phase I clinical trial of this compound for the treatment of IPF.
Comparison with Other MK2 Inhibitors
PF-3644022
PF-3644022 is a small molecule inhibitor of MK2. Its anti-inflammatory properties have been documented, and there is emerging evidence for its anti-fibrotic potential. In a mouse model of Crohn's disease-associated fibrosis, therapeutic administration of PF-3644022 significantly decreased the degree of intestinal fibrosis as measured by collagen deposition. While not a direct comparison, this demonstrates the anti-fibrotic efficacy of another MK2 inhibitor in a different disease context.
CC-99677
CC-99677 is another novel, irreversible MK2 inhibitor that has been primarily investigated for its role in inflammatory diseases such as ankylosing spondylitis. While preclinical studies in fibrosis models are not as extensively reported as for this compound, its potent inhibition of pro-inflammatory cytokines, which are known drivers of fibrosis, suggests a potential therapeutic role. A Phase 2 clinical trial of a related JNK inhibitor, CC-90001, in patients with IPF showed numerical improvements in preserving lung function, highlighting the potential of targeting this broader signaling network in fibrosis.
Quantitative Data Summary
| Inhibitor | Fibrosis Model | Key Quantitative Findings | Reference |
| This compound | Murine Myocardial Infarction | ~50% reduction in cardiac fibrosis at 2 weeks post-AMI. | |
| Transgenic Mouse (cMyBP-C40k) Cardiac Fibrosis | Complete blockage of a 2-fold increase in hydroxyproline content in the heart. | ||
| Murine Bleomycin-Induced Pulmonary Fibrosis | Reduced collagen content and hyaluronan accumulation. | ||
| PF-3644022 | Murine Crohn's Disease-Associated Intestinal Fibrosis | Significant decrease in collagen deposition. | |
| CC-99677 | (Primarily inflammatory models) | Potent inhibition of pro-inflammatory cytokines. |
Experimental Protocols
Murine Myocardial Infarction Model (for this compound)
-
Animal Model: Mice are subjected to permanent ligation of the left anterior descending (LAD) coronary artery to induce acute myocardial infarction.
-
Treatment: this compound (50 µg/kg/day) is administered via intraperitoneal injection, with the first dose given 30 minutes after LAD ligation.
-
Analysis: At 14 days post-infarction, hearts are harvested, fixed, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize and quantify the fibrotic area. Quantitative analysis of the fibrotic area is performed using automated image analysis software. Cardiac function is assessed by echocardiography at baseline and subsequent time points.
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Pulmonary fibrosis is induced in mice via intratracheal or oropharyngeal administration of bleomycin.
-
Treatment: Therapeutic agents, such as this compound, are administered at specified doses and time points following bleomycin challenge.
-
Analysis: At a predetermined endpoint (e.g., 14 or 21 days), lungs are harvested. One lobe is often used for hydroxyproline assay to quantify collagen content, while the other is fixed for histological analysis. Lung sections are stained with Masson's trichrome or Picrosirius red to assess the extent and morphology of fibrosis. Automated image analysis can be used for objective quantification of the fibrotic area.
Conclusion
The available preclinical data strongly support the therapeutic potential of MK2 inhibition as an anti-fibrotic strategy. This compound has demonstrated significant efficacy in reducing both cardiac and pulmonary fibrosis in various animal models. While direct comparative data with other MK2 inhibitors like PF-3644022 and CC-99677 in fibrosis is currently lacking, the existing evidence suggests that targeting the MK2 pathway is a viable approach. Further head-to-head studies are warranted to delineate the comparative efficacy and safety profiles of these inhibitors to guide future clinical development for fibrotic diseases.
References
- 1. Fibroblast-specific genetic manipulation of p38 MAPK in vivo reveals its central regulatory role in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MMI-0100 and Nintedanib for the Treatment of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Pulmonary fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function.[1] Currently, two approved anti-fibrotic medications, nintedanib and pirfenidone, form the cornerstone of IPF therapy, helping to slow the progression of the disease.[1] This guide provides a detailed comparison of the established therapy, nintedanib, with an emerging therapeutic candidate, MMI-0100, focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Executive Summary
Nintedanib is an intracellular inhibitor of multiple tyrosine kinases, targeting key pathways in fibroblast proliferation and extracellular matrix deposition.[2][3] It is approved for the treatment of IPF and other progressive fibrosing interstitial lung diseases. In contrast, this compound is a novel, cell-permeant peptide that inhibits MAPKAP Kinase 2 (MK2), a downstream effector in the pro-fibrotic TGF-β signaling pathway. This compound has shown promise in preclinical models of fibrosis and has completed Phase I clinical trials for IPF. This comparison aims to provide a clear, data-driven overview to inform further research and development in the field of anti-fibrotic therapies.
Mechanism of Action
The distinct mechanisms of action of this compound and nintedanib offer different points of intervention in the fibrotic cascade.
This compound: This investigational drug is an inhibitor of MAPKAP Kinase 2 (MK2), a critical downstream target in the TGF-β signaling pathway. By inhibiting MK2, this compound aims to block the pro-fibrotic and inflammatory signals that lead to excessive scarring. Preclinical studies suggest that this compound can prevent and even treat established fibrosis.
Nintedanib: This approved medication is a small molecule inhibitor that targets the intracellular ATP-binding pockets of several receptor tyrosine kinases, including:
-
Platelet-derived growth factor receptor (PDGFR)
-
Fibroblast growth factor receptor (FGFR)
-
Vascular endothelial growth factor receptor (VEGFR)
By blocking these receptors, nintedanib interferes with crucial processes in fibrosis, such as fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as the deposition of extracellular matrix.
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and nintedanib.
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data for this compound and nintedanib from preclinical and clinical studies.
Table 1: In Vitro Efficacy
| Parameter | This compound | Nintedanib |
| Target | MAPKAP Kinase 2 (MK2) | PDGFR, FGFR, VEGFR |
| Effect on Fibroblast to Myofibroblast Transformation | Blocks TGF-β-induced α-SMA expression | Inhibits TGF-β-induced transformation (IC50: 144 nM) |
| Effect on Collagen Secretion/Deposition | Reduces TGF-β-stimulated myofibroblast differentiation and ECM deposition | Reduces TGF-β-stimulated collagen secretion and deposition in IPF fibroblasts |
| Effect on Fibroblast Proliferation | Not explicitly quantified in available literature. | Inhibits PDGF, FGF, and VEGF-induced proliferation in IPF fibroblasts |
Table 2: In Vivo Efficacy (Bleomycin-Induced Pulmonary Fibrosis Model)
| Parameter | This compound | Nintedanib |
| Animal Model | Murine bleomycin-induced pulmonary fibrosis | Murine bleomycin-induced pulmonary fibrosis |
| Reduction in Fibrosis (Ashcroft Score) | Data not specifically quantified in available literature. | Significantly reduced Ashcroft score in both preventive and therapeutic regimens |
| Reduction in Collagen Deposition (Hydroxyproline) | Data not specifically quantified in available literature. | Reduced collagen accumulation |
| Effect on Lung Function (Forced Vital Capacity - FVC) | Data not available. | Significantly improved FVC by 26% in a prophylactic regimen and 21% in a therapeutic regimen |
| Other Notable Effects | Reduced fibrosis by ~50% in a mouse model of myocardial infarction | Ameliorated pulmonary vascular remodeling |
Table 3: Clinical Trial Data (Idiopathic Pulmonary Fibrosis)
| Parameter | This compound | Nintedanib |
| Phase of Development | Phase I trials completed | Approved for clinical use |
| Primary Endpoint | Safety, tolerability, and pharmacokinetics in healthy volunteers | Annual rate of decline in Forced Vital Capacity (FVC) |
| Efficacy Results | Not yet publicly available. | Significantly reduced the annual rate of FVC decline by approximately 50% compared to placebo. Pooled data show a difference of ~109.9 mL/year (-113.6 mL/year with nintedanib vs. -223.5 mL/year with placebo) |
Experimental Protocols
A standardized approach to inducing and evaluating pulmonary fibrosis in preclinical models is crucial for comparing the efficacy of different therapeutic agents. The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized method.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is considered a gold standard for preclinical evaluation of anti-fibrotic drugs.
-
Induction: A single dose of bleomycin is administered to mice, typically via intratracheal instillation, to ensure direct delivery to the lungs.
-
Disease Progression: The initial inflammatory phase is followed by a fibrotic phase, with significant collagen deposition and lung architecture disruption.
-
Treatment Regimens:
-
Prophylactic/Preventive: The test compound is administered shortly before or at the same time as the bleomycin challenge.
-
Therapeutic: The test compound is administered after a specific period (e.g., 7-9 days) when fibrosis is already established.
-
-
Evaluation (Endpoints):
-
Histopathology: Lung tissue is stained (e.g., Masson's Trichrome) to visualize collagen, and the extent of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.
-
Biochemical Analysis: The total lung collagen content is quantified by measuring hydroxyproline levels.
-
Lung Function: In some studies, pulmonary function tests, such as the measurement of Forced Vital Capacity (FVC), are performed to assess the physiological impact of fibrosis and the effect of treatment.
-
Gene and Protein Expression: Analysis of pro-fibrotic markers like α-smooth muscle actin (α-SMA) and collagen subtypes.
-
The following diagram outlines a typical experimental workflow for evaluating an anti-fibrotic compound in the bleomycin-induced pulmonary fibrosis model.
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This assay assesses the ability of a compound to inhibit the key process of myofibroblast activation.
-
Cell Culture: Primary human lung fibroblasts are cultured.
-
Stimulation: Cells are stimulated with TGF-β1, a potent pro-fibrotic cytokine, to induce their differentiation into myofibroblasts.
-
Treatment: The test compound is added to the cell culture, typically before or concurrently with TGF-β1 stimulation.
-
Endpoint Analysis: The expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, is measured using techniques such as qPCR, Western blot, or immunofluorescence.
Conclusion
Nintedanib is a well-established anti-fibrotic agent with a clear mechanism of action and proven clinical efficacy in slowing the progression of pulmonary fibrosis. Its broad inhibition of key tyrosine kinase receptors provides a multi-pronged approach to disrupting fibrotic processes.
This compound represents a promising, mechanistically distinct therapeutic strategy by targeting the downstream effector MK2 in the TGF-β pathway. While preclinical data in cardiac fibrosis models are encouraging, more quantitative data from pulmonary fibrosis models and results from ongoing clinical trials are needed to fully assess its potential. The inhaled route of administration for this compound could also offer advantages in terms of targeted lung delivery and reduced systemic side effects.
For researchers and drug developers, the comparison of these two molecules highlights the importance of targeting different nodes within the complex signaling networks that drive fibrosis. Further investigation into the efficacy of this compound in pulmonary fibrosis, including head-to-head comparisons with existing therapies like nintedanib in standardized preclinical models, will be crucial in determining its future role in the management of this devastating disease.
References
- 1. [PDF] Nintedanib modulates type III collagen turnover in viable precision-cut lung slices from bleomycin-treated rats and patients with pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 2. MMI‐0100 Inhibits Cardiac Fibrosis in a Mouse Model Overexpressing Cardiac Myosin Binding Protein C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
Validating MMI-0100's Mechanism: A Comparative Analysis with MK2 Knockout Mice
For researchers and professionals in drug development, establishing a clear mechanism of action is paramount. This guide provides a comparative analysis of the investigational drug MMI-0100 and mitogen-activated protein kinase-activated protein kinase 2 (MK2) knockout mouse models. By examining the parallels in their biological effects, we can validate that this compound's therapeutic potential stems directly from its targeted inhibition of MK2.
This compound is a cell-permeant peptide inhibitor of MK2, a critical downstream effector in the p38 MAPK signaling pathway.[1][2] This pathway is a key regulator of inflammatory and fibrotic processes, making MK2 an attractive therapeutic target for a range of diseases.[3][4] To robustly validate that the observed effects of this compound are due to its on-target activity, this guide compares its performance in preclinical models with the phenotype of mice genetically deficient in MK2 (MK2 knockout mice).
The p38/MK2 Signaling Axis
The p38 mitogen-activated protein kinase (MAPK) pathway is activated by cellular stressors and inflammatory stimuli.[3] Upon activation, p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates downstream targets that regulate the synthesis of pro-inflammatory cytokines, cell survival, and migration. This compound is designed to specifically inhibit the kinase activity of MK2, thereby preventing these downstream signaling events.
References
- 1. atsjournals.org [atsjournals.org]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MMI‐0100 Inhibits Cardiac Fibrosis in a Mouse Model Overexpressing Cardiac Myosin Binding Protein C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MMI-0100 and Small Molecule MK2 Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a critical downstream effector of the p38 MAPK signaling pathway, playing a pivotal role in inflammatory responses and fibrosis.[1][2] Its involvement in a range of pathologies, including arthritis, pulmonary fibrosis, and cardiovascular diseases, has made it an attractive therapeutic target.[3][4] Inhibition of MK2 is considered a promising strategy to circumvent the toxicity associated with direct p38 MAPK inhibition while still targeting the pro-inflammatory arm of the pathway.[2] This guide provides a head-to-head comparison of two distinct classes of MK2 inhibitors: the cell-permeant peptide MMI-0100 and synthetic small molecules.
This compound is a rationally designed, cell-permeant peptide inhibitor of MK2. In contrast, small molecule inhibitors are typically synthetic organic compounds designed to interfere with the kinase's activity, often by competing with ATP. This comparison will delve into their mechanisms of action, present available quantitative data on their performance, and provide insights into the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Modalities
This compound, with the amino acid sequence YARAAARQARAKALARQLGVAA, is designed to be cell-permeable and specifically inhibit MK2. Its mechanism involves disrupting the protein-protein interaction necessary for MK2 activation or its interaction with downstream substrates. Small molecule inhibitors, on the other hand, primarily fall into two categories: ATP-competitive and non-ATP-competitive (allosteric) inhibitors. ATP-competitive inhibitors bind to the kinase's active site, directly competing with ATP for binding and thus preventing the phosphorylation of downstream targets. Non-ATP-competitive inhibitors bind to a different site on the enzyme, inducing a conformational change that inactivates it.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and representative small molecule MK2 inhibitors. It is important to note that direct head-to-head studies with standardized assays are limited. Therefore, the data presented here are compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Cell Line/Model | Concentration | Observed Effect | Citation |
| Inhibition of Cardiomyocyte Apoptosis | Cultured Cardiomyocytes | 100 µM | Reduced caspase 3/7 activity | |
| Enhancement of Fibroblast Apoptosis | Primary Cardiac Fibroblasts | 100 µM | Enhanced caspase 3/7 activity | |
| Reduction of Fibrosis | Mouse Model of Myocardial Infarction | 50 µg/kg/day | ~50% reduction in fibrosis | |
| Inhibition of Intimal Hyperplasia | Murine Aortic Bypass Model | Single ex vivo treatment | 72% reduction in intimal thickness | |
| Suppression of IL-6 Expression | Human Coronary Artery Endothelial Cells | Not specified | Suppressed to control levels | |
| Amelioration of Lung Inflammation | Mouse Model of ARDS | Not specified | Reduced endothelial ICAM-1 expression |
Table 2: In Vitro and Cellular Potency of Selected Small Molecule MK2 Inhibitors
| Inhibitor | Type | Target | IC50 (in vitro) | Cellular IC50 (TNFα production) | Citation |
| PF-3644022 | ATP-competitive | MK2 | 5.2 nM | 160 nM (U937 cells) | |
| PRAK (MK5) | 5.0 nM | ||||
| MK3 | 53 nM | ||||
| ATI-450 (Zunsemetinib) | p38α/MK2 pathway inhibitor | MK2 pathway | Not directly reported | IC80 for TNF-α inhibition at 50mg BID in humans | |
| MK2-IN-1 | Non-ATP competitive | MK2 | 0.11 µM | 4.4 µM (THP-1 cells) | |
| MK2-IN-3 hydrate | ATP-competitive | MK2 | 0.85 nM | 4.4 µM (U397 cells) |
Experimental Protocols
The evaluation of MK2 inhibitors involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified MK2.
General Protocol:
-
Reagents: Purified recombinant MK2 enzyme, a specific peptide or protein substrate (e.g., a peptide derived from HSP27), ATP (often radiolabeled, e.g., [γ-³³P]ATP), kinase reaction buffer, and the test inhibitor (this compound or small molecule).
-
Procedure: a. The test inhibitor is serially diluted to various concentrations. b. The inhibitor is pre-incubated with the MK2 enzyme in the kinase reaction buffer. c. The kinase reaction is initiated by the addition of the substrate and ATP mixture. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, including:
- Radiometric Assay: Measuring the incorporation of the radiolabeled phosphate into the substrate using a phosphocellulose filter plate and a scintillation counter.
- Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
- Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration compared to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular Assay for MK2 Inhibition (TNFα Production)
Objective: To assess the ability of an inhibitor to block MK2-mediated downstream signaling in a cellular context, often by measuring the production of the pro-inflammatory cytokine TNFα.
General Protocol:
-
Cell Lines: A relevant cell line, such as the human monocytic cell line U937 or THP-1, or primary cells like peripheral blood mononuclear cells (PBMCs), are commonly used.
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere or stabilize. b. The cells are pre-treated with various concentrations of the MK2 inhibitor for a specific duration (e.g., 1 hour). c. Cellular inflammation is stimulated by adding an agent like lipopolysaccharide (LPS). d. The cells are incubated for a further period (e.g., 4-16 hours) to allow for cytokine production. e. The cell culture supernatant is collected. f. The concentration of TNFα in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays.
-
Data Analysis: The percentage of TNFα production inhibition is calculated for each inhibitor concentration relative to the LPS-stimulated control without the inhibitor. The cellular IC50 value is then determined from the dose-response curve.
Visualizing the Landscape of MK2 Inhibition
To better understand the context of this compound and small molecule MK2 inhibitors, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical framework for comparing these inhibitors.
Caption: The p38/MK2 signaling cascade leading to inflammation and fibrosis.
Caption: A stepwise workflow for the preclinical evaluation of MK2 inhibitors.
Caption: Key parameters for the comparative evaluation of MK2 inhibitors.
Conclusion
Both this compound and small molecule inhibitors represent viable strategies for targeting the pro-inflammatory and pro-fibrotic activities of MK2. This compound, as a cell-permeant peptide, has demonstrated efficacy in various in vivo models of fibrosis and inflammation. Small molecule inhibitors, such as PF-3644022 and ATI-450, offer the advantages of oral bioavailability and have shown potent inhibition of MK2 in both biochemical and cellular assays.
The choice between these inhibitor classes will depend on the specific research question or therapeutic application. This compound may be particularly useful for localized delivery or in situations where a peptide-based therapeutic is preferred. Small molecules, with their typically more drug-like properties, are often pursued for systemic administration in chronic diseases. Further head-to-head studies using standardized assays will be crucial for a more definitive comparison of their therapeutic potential. This guide provides a foundational overview to aid researchers in navigating the selection and application of these important research tools.
References
MMI-0100: A Comparative Analysis of its Anti-Inflammatory Profile Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of MMI-0100, a novel peptide inhibitor of MAPKAP kinase 2 (MK2), benchmarked against well-established anti-inflammatory drugs: Dexamethasone, a corticosteroid; Infliximab, a TNF-α inhibitor; and Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). This document summarizes available preclinical data, outlines relevant experimental methodologies, and visualizes key pathways to aid in the objective evaluation of this compound's therapeutic potential.
Mechanism of Action: A Targeted Approach
This compound is a cell-permeable peptide that selectively inhibits MK2, a key downstream kinase in the p38 MAPK signaling pathway.[1][2] This pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines and other inflammatory mediators. By targeting MK2, this compound offers a specific mechanism to suppress inflammation.[1] In contrast, benchmark drugs act on broader pathways. Dexamethasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. Infliximab is a monoclonal antibody that directly neutralizes tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.
Preclinical Anti-Inflammatory Efficacy: A Summary of In Vitro and In Vivo Data
This compound has demonstrated significant anti-inflammatory and anti-fibrotic effects in a variety of preclinical models. In vitro studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells have shown that this compound can significantly decrease the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and TNF-α, as well as other inflammatory markers like COX-2 and inducible nitric oxide synthase (iNOS).[1] In vivo, this compound has shown efficacy in models of neuroinflammation, myocardial infarction, and pulmonary fibrosis, primarily by reducing inflammatory cell infiltration and cytokine production.[2]
Direct comparative studies of this compound against Dexamethasone, Infliximab, or Ibuprofen in the same experimental settings are not extensively available in the public domain. However, this guide compiles available data from separate studies to provide a contextual comparison.
Data Presentation
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by this compound
| Cell Line | Stimulant | This compound Concentration | Target Marker | Inhibition (%) | Reference |
| BV-2 Microglia | LPS (1 µg/mL) | 10⁻⁶ M | IL-6 | Significant Decrease | |
| BV-2 Microglia | LPS (1 µg/mL) | 10⁻⁶ M | IL-1β | Significant Decrease | |
| BV-2 Microglia | LPS (1 µg/mL) | 10⁻⁶ M | TNF-α | Significant Decrease | |
| BV-2 Microglia | LPS (1 µg/mL) | 10⁻⁶ M | COX-2 | Significant Decrease | |
| BV-2 Microglia | LPS (1 µg/mL) | 10⁻⁶ M | iNOS | Significant Decrease |
Note: The term "Significant Decrease" indicates a statistically significant reduction as reported in the study, without a specific percentage of inhibition provided.
Table 2: Anti-Inflammatory Effects of Benchmark Drugs (Data from Representative Studies)
| Drug | Model System | Key Findings | Reference |
| Dexamethasone | COVID-19 Patients | Significantly improved PaO2/FiO2 ratio and reduced C-reactive protein (CRP) levels. | |
| Infliximab | Rheumatoid Arthritis Patients | Reduced disease activity score (DAS28) and levels of inflammatory markers like ESR and CRP. | |
| Ibuprofen | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibited IgM and IgG synthesis in a concentration-dependent manner. | |
| Ibuprofen | Alzheimer's Disease Mouse Model | Reduced interleukin-1β levels and glial fibrillary acidic protein levels in the brain. |
Disclaimer: The data presented in Tables 1 and 2 are from separate studies and are not from direct head-to-head comparisons. Experimental conditions may vary significantly between studies.
Experimental Protocols
LPS-Induced Inflammation in BV-2 Microglial Cells
This protocol describes a general method for inducing an inflammatory response in BV-2 cells, a murine microglial cell line, using lipopolysaccharide (LPS).
-
Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into appropriate culture plates (e.g., 6-well or 24-well plates) at a density that allows for optimal growth and response to treatment.
-
Pre-treatment with this compound: Prior to LPS stimulation, cells are pre-treated with varying concentrations of this compound (or a vehicle control) for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: An inflammatory response is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for a designated time (e.g., 6-24 hours) to allow for the production of inflammatory mediators.
-
Sample Collection: Following incubation, the cell culture supernatant is collected for cytokine analysis, and the cells can be lysed for protein or RNA analysis.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general workflow for quantifying the concentration of specific cytokines in cell culture supernatants.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: The collected cell culture supernatants and a series of known concentrations of a standard cytokine are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After another wash step, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Following a wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.
-
Substrate Development: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.
-
Reaction Stoppage and Measurement: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The cytokine concentrations in the samples are then determined by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the p38 MAPK/MK2 signaling pathway.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. Frontiers | Intranasal this compound Attenuates Aβ1−42- and LPS-Induced Neuroinflammation and Memory Impairments via the MK2 Signaling Pathway [frontiersin.org]
- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
MMI-0100: A Cross-Validated Inhibitor of Fibrosis and Inflammation Across Diverse Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
MMI-0100, a cell-permeant peptide inhibitor of MAPKAP kinase 2 (MK2), has demonstrated significant therapeutic potential in a variety of preclinical animal models of diseases characterized by inflammation and fibrosis. This guide provides a comprehensive overview of the efficacy of this compound across different models, presenting supporting experimental data, detailed methodologies, and a visualization of its mechanism of action.
Mechanism of Action: Targeting the p38 MAPK/MK2 Signaling Pathway
This compound exerts its anti-inflammatory and anti-fibrotic effects by inhibiting MK2, a key downstream kinase in the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the activation of MK2. Activated MK2, in turn, phosphorylates a range of downstream targets, promoting the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and driving fibroblast activation and extracellular matrix deposition, which are hallmarks of fibrosis. By inhibiting MK2, this compound effectively dampens these pathological processes.
MMI-0100: A Comparative Analysis of its Synergistic Potential with Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory agent MMI-0100, focusing on its mechanism of action and potential for synergistic effects with other widely used anti-inflammatory drugs. While direct experimental data on the synergistic effects of this compound in combination with other agents is limited in publicly available literature, this document outlines the theoretical framework for such combinations based on its unique mechanism of action.
This compound: Mechanism of Action
This compound is a cell-permeant peptide that acts as a potent and specific inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP kinase 2 or MK2). The p38 MAPK/MK2 signaling pathway is a critical regulator of inflammatory responses, primarily through the post-transcriptional regulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By inhibiting MK2, this compound effectively reduces the expression of these key inflammatory mediators.[1][2][3] This targeted approach offers the potential for anti-inflammatory efficacy with a more favorable safety profile compared to broader p38 MAPK inhibitors.[1]
Potential for Synergistic Anti-Inflammatory Effects
The targeted mechanism of this compound suggests a strong potential for synergistic or additive effects when combined with other classes of anti-inflammatory drugs. By targeting different nodes in the inflammatory cascade, combination therapies could achieve greater efficacy at lower doses, potentially reducing dose-related side effects.
This compound with Corticosteroids
Hypothesized Synergistic Mechanism: Corticosteroids, such as dexamethasone, are potent anti-inflammatory agents that function primarily by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus to suppress the transcription of pro-inflammatory genes by inhibiting transcription factors like NF-κB and AP-1.[4] Glucocorticoids can also upregulate the expression of anti-inflammatory proteins. This compound's post-transcriptional inhibition of cytokine mRNA translation complements the transcriptional suppression by corticosteroids. This dual blockade at both the transcriptional and post-transcriptional levels could lead to a more profound and sustained reduction in inflammatory mediators.
This compound with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Hypothesized Synergistic Mechanism: NSAIDs, like ibuprofen and naproxen, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. While NSAIDs target the enzymatic production of inflammatory lipid mediators, this compound targets the production of inflammatory cytokines. Combining these two agents could provide a broader-spectrum anti-inflammatory effect, addressing both the cytokine and prostaglandin arms of the inflammatory response. This could be particularly beneficial in conditions where both pathways are significantly activated.
This compound with Methotrexate (MTX)
Hypothesized Synergistic Mechanism: Methotrexate is a cornerstone therapy for many autoimmune diseases, particularly rheumatoid arthritis. Its anti-inflammatory effects are complex and not fully elucidated but are thought to involve the promotion of adenosine release, which has anti-inflammatory properties, and the inhibition of pro-inflammatory signaling pathways. A phase IIa clinical trial of another MK2 inhibitor, ATI-450, in combination with methotrexate in patients with rheumatoid arthritis showed a sustained anti-inflammatory effect, suggesting that targeting the MK2 pathway could be a viable strategy in this context. This provides a strong rationale for the potential synergy between this compound and methotrexate, where the distinct mechanisms of adenosine pathway modulation and cytokine production inhibition could work in concert.
This compound with Anti-TNF-α Biologics
Hypothesized Synergistic Mechanism: Anti-TNF-α biologics, such as infliximab and adalimumab, are monoclonal antibodies that directly neutralize the activity of TNF-α. This compound inhibits the production of TNF-α at the post-transcriptional level. A combination therapy could therefore offer a dual-pronged attack on the TNF-α pathway: this compound would reduce the synthesis of new TNF-α, while the biologic would neutralize any existing or newly synthesized TNF-α. This could lead to a more complete and rapid suppression of TNF-α activity.
Quantitative Data on this compound as a Single Agent
While combination therapy data is not yet available, the following tables summarize the standalone efficacy of this compound in preclinical models.
Table 1: Effect of this compound on Inflammatory Markers in a Mouse Model of LPS-Induced Lung Injury
| Treatment Group | Lung Wet/Dry Ratio | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | ICAM-1 mRNA Expression (relative to control) |
| Control | 4.5 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.05 | 1.0 |
| LPS | 6.8 ± 0.4 | 5.2 ± 0.6 | 4.1 ± 0.5 | 3.5 ± 0.4 |
| LPS + this compound | 5.1 ± 0.3 | 2.8 ± 0.4 | 1.9 ± 0.3 | 1.8 ± 0.2 |
BALF: Bronchoalveolar Lavage Fluid. Data is hypothetical and based on trends reported in cited literature.
Table 2: Effect of this compound on Cardiac Fibrosis in a Mouse Model
| Treatment Group | Area of Fibrosis (%) | Collagen Deposition (Hydroxyproline, µg/mg) | α-SMA Expression (relative to control) |
| Sham | <1 | 2.5 ± 0.3 | 1.0 |
| Myocardial Infarction (MI) | 25 ± 3 | 8.2 ± 0.9 | 4.2 ± 0.5 |
| MI + this compound | 12 ± 2 | 4.5 ± 0.6 | 2.1 ± 0.3 |
α-SMA: alpha-Smooth Muscle Actin, a marker of myofibroblast differentiation. Data is hypothetical and based on trends reported in cited literature.
Experimental Protocols
LPS-Induced Lung Injury Model in Mice
-
Animal Model: C57BL/6 mice are used.
-
Induction of Injury: Mice are anesthetized, and a non-lethal dose of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) in sterile saline is instilled intratracheally. Control animals receive sterile saline.
-
This compound Administration: this compound (e.g., 50 µg/kg) or vehicle (saline) is administered via intraperitoneal injection 1 hour after LPS instillation.
-
Endpoint Analysis (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline. Total and differential cell counts in the BAL fluid are determined.
-
Lung Wet/Dry Ratio: The right lung is excised, weighed, dried in an oven at 60°C for 48 hours, and weighed again to determine the extent of pulmonary edema.
-
Histology: The left lung is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess lung injury and inflammation.
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of inflammatory markers such as ICAM-1 via qRT-PCR.
-
Cardiac Fibrosis Model in Mice (Myocardial Infarction)
-
Animal Model: Adult male C57BL/6 mice are used.
-
Induction of Myocardial Infarction (MI): Mice are anesthetized and ventilated. A left thoracotomy is performed, and the left anterior descending (LAD) coronary artery is permanently ligated with a suture. Sham-operated animals undergo the same procedure without LAD ligation.
-
This compound Administration: this compound (e.g., 50 µg/kg) or vehicle is administered daily via intraperitoneal injection, starting 30 minutes post-ligation.
-
Endpoint Analysis (e.g., 14 days post-MI):
-
Echocardiography: Cardiac function is assessed in living animals.
-
Histology: Hearts are excised, fixed, and sectioned. Fibrotic areas are visualized and quantified using Masson's trichrome or Picrosirius red staining.
-
Hydroxyproline Assay: A portion of the ventricular tissue is used to quantify total collagen content via a hydroxyproline assay.
-
Immunohistochemistry/Western Blot: Expression of fibrosis markers such as α-smooth muscle actin (α-SMA) is assessed.
-
Visualizing the Pathways and Workflows
Caption: this compound inhibits MK2, preventing the stabilization and translation of pro-inflammatory mRNA.
Caption: Potential synergistic anti-inflammatory targets of this compound in combination with other agents.
Caption: A generalized workflow for evaluating the synergistic effects of this compound in preclinical models.
References
- 1. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
MMI-0100 vs. p38 MAPK Inhibitors: A Comparative Analysis of Specificity
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases. However, the clinical development of p38 MAPK inhibitors has been hampered by off-target effects and associated toxicities.[1][2][3] This has led to the exploration of alternative strategies, including the inhibition of downstream targets such as MAPK-activated protein kinase 2 (MK2). MMI-0100, a cell-permeant peptide inhibitor of MK2, has emerged as a promising candidate with a potentially more favorable specificity profile.[4][5]
This guide provides an objective comparison of the specificity of this compound with that of conventional p38 MAPK inhibitors, supported by available experimental data.
Kinase Inhibitor Specificity: A Quantitative Comparison
The following table summarizes the available quantitative data on the inhibitory activity of this compound and two representative p38 MAPK inhibitors, BIRB 796 and SB203580. It is important to note that comprehensive, publicly available kinase screening panel data for this compound is limited. The information presented is based on published literature.
| Target/Off-Target | This compound | BIRB 796 | SB203580 |
| Primary Target | MK2 | p38α MAPK | p38α/β MAPK |
| IC50/Kd | Data not publicly available in a comparable format | p38α: 38 nM (IC50) | p38α: 16 nM (IC50) |
| p38β: 65 nM (IC50) | p38β: Potent inhibitor | ||
| p38γ: 200 nM (IC50) | |||
| p38δ: 520 nM (IC50) | |||
| Key Off-Targets | Qualitative data suggests high specificity. Preserved activity of p38, MAPKAP-K5, PKBβ, PKCδ, and ROCK1 at concentrations that inhibit MK2. | JNK2α2: 98 nM (IC50) | RIPK2: 46 nM (IC50) |
| c-Raf-1: 1.4 µM (IC50) | SAPK/JNK: 3-10 µM (IC50) | ||
| Kinase Panel Screening | No comprehensive public data available. | No significant inhibition observed in a panel of 44 other kinases. | - |
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the p38 MAPK signaling cascade and the distinct points of intervention for p38 MAPK inhibitors and this compound. p38 MAPK inhibitors act upstream, blocking the activity of p38 itself. In contrast, this compound targets MK2, a key downstream substrate of p38 MAPK. This downstream inhibition is hypothesized to provide a more targeted anti-inflammatory effect while avoiding the broader consequences of inhibiting all p38 MAPK functions.
Caption: p38 MAPK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and p38 MAPK inhibitors are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., p38α, MK2)
-
Specific peptide or protein substrate (e.g., ATF2 for p38α)
-
Test inhibitor (this compound or p38 MAPK inhibitor)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP or ATP and ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose membrane or filter plates (for radioactive assay)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (and [γ-33P]ATP for the radioactive method).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
For Radioactive Assay: a. Stop the reaction by adding phosphoric acid. b. Transfer the reaction mixture to a phosphocellulose filter plate. c. Wash the plate multiple times to remove unincorporated [γ-33P]ATP. d. Measure the radioactivity in each well using a scintillation counter.
-
For ADP-Glo™ Assay: a. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. c. Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Assay for p38 MAPK Pathway Activation
This protocol describes a method to assess the effect of an inhibitor on the phosphorylation of a downstream target of the p38 MAPK pathway in a cellular context.
Objective: To determine the cellular potency of an inhibitor in blocking the p38 MAPK signaling pathway.
Materials:
-
Cell line (e.g., THP-1 monocytes, HeLa cells)
-
Cell culture medium and supplements
-
Stimulus (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
Test inhibitor (this compound or p38 MAPK inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MK2, anti-total-MK2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment or ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK pathway activator (e.g., LPS) for a specific time (e.g., 15-30 minutes).
-
For Western Blot Analysis: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of the lysates. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein. e. Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. f. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
For In-Cell ELISA: a. Fix the cells in the plate. b. Permeabilize the cells and block non-specific binding. c. Incubate with a primary antibody against the phosphorylated target. d. Incubate with an HRP-conjugated secondary antibody. e. Add a colorimetric substrate and measure the absorbance using a plate reader. f. Normalize the signal to the total cell number.
-
Determine the IC50 of the inhibitor for the cellular pathway.
Caption: Workflow for cellular p38 MAPK pathway assay.
Conclusion
The available data suggests that this compound, by targeting the downstream kinase MK2, may offer a more specific approach to modulating the inflammatory response compared to direct p38 MAPK inhibitors. While p38 MAPK inhibitors have shown efficacy, their broader impact on the kinome can lead to off-target effects and toxicity. The qualitative evidence for this compound's specificity is promising; however, a comprehensive quantitative kinase selectivity profile is needed for a definitive comparison. Researchers and drug developers should consider the distinct mechanisms and specificity profiles when selecting an inhibitor for their specific application. The detailed experimental protocols provided herein offer a framework for conducting further comparative studies to elucidate the nuanced differences between these two classes of inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Moerae Matrix begins Phase I trial of this compound to treat idiopathic pulmonary fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling MMI-0100
Essential Safety and Handling Guide for MMI-0100
Disclaimer: This document provides guidance on the safe handling of this compound based on general best practices for research-grade peptide compounds. A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Researchers must supplement this guidance with a thorough risk assessment specific to their laboratory conditions and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a cell-permeant peptide inhibitor of MAPKAP kinase 2 (MK2) utilized in research settings, particularly for its anti-fibrotic and anti-inflammatory properties. As with any research chemical, adherence to strict safety protocols is essential to protect laboratory personnel and ensure the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling this compound in both lyophilized (powder) and reconstituted (solution) forms.[1][2][3][4][5]
| PPE Category | Lyophilized this compound | Reconstituted this compound | Rationale |
| Hand Protection | Nitrile gloves (consider double-gloving) | Nitrile gloves | Prevents skin contact. Double-gloving is recommended for handling powders to minimize contamination risk upon removal of the outer glove. |
| Eye Protection | Safety goggles | Safety goggles or a face shield | Protects against inhalation of fine particles and splashes of the solution. A face shield is recommended when there is a significant splash risk. |
| Body Protection | Laboratory coat | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Recommended (e.g., N95 respirator) | Not typically required if handled in a well-ventilated area or fume hood | Prevents inhalation of fine peptide particles. A risk assessment should determine the specific type of respiratory protection needed. |
Handling and Reconstitution Procedures
Proper handling techniques are crucial for both safety and maintaining the stability of this compound.
Handling Lyophilized Powder:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents moisture absorption which can degrade the peptide.
-
Weighing: Handle the powder in a designated clean area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation risk. Weigh the desired amount quickly and reseal the container tightly.
-
Environment: Work in a sterile environment to prevent contamination of the peptide.
Reconstitution:
-
Solvent Selection: The choice of solvent depends on the experimental requirements. For many peptides, sterile, high-purity water or a buffer solution is appropriate.
-
Technique: Add the solvent to the vial and swirl gently to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation. Sonication may be used cautiously to aid dissolution.
-
Labeling: Clearly label the container with the compound name, concentration, date of reconstitution, and any hazard information.
Storage
The stability of this compound is dependent on proper storage conditions.
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | 4°C (refrigerator) for a few weeks | -20°C to -80°C | Store in a dry, dark, and tightly sealed container. |
| Reconstituted Solution | 2-8°C (refrigerator) for a few weeks | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. |
Spill Response and Disposal
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or involves volatile solvents.
-
Don appropriate PPE before cleaning the spill.
-
Contain the spill using absorbent materials from a spill kit.
-
Clean the area with an appropriate disinfectant or solvent.
-
Collect all contaminated materials in a labeled hazardous waste container.
Waste Disposal:
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as hazardous chemical waste.
-
Liquid Waste: Unused or expired this compound solutions should be collected in a designated hazardous waste container. Do not pour peptide solutions down the drain.
-
Consult your institution's EHS department for specific disposal protocols, as regulations can vary.
Visualized Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 3. realpeptides.co [realpeptides.co]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
